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  • Product: tert-Butyl 2-amino-3-methylbenzoate
  • CAS: 756500-12-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of tert-Butyl 2-Amino-3-methylbenzoate: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Analysis

Executive Summary In modern organic synthesis and drug development, the precise structural validation of intermediate compounds is a non-negotiable prerequisite for downstream success. tert-Butyl 2-amino-3-methylbenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the precise structural validation of intermediate compounds is a non-negotiable prerequisite for downstream success. tert-Butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6) is a highly versatile building block, frequently utilized in the synthesis of complex anthranilic acid derivatives and pharmaceutical active pharmaceutical ingredients (APIs).

Unlike its methyl or ethyl ester counterparts, the tert-butyl ester is specifically chosen for its profound steric bulk, which protects the carboxylic acid moiety during aggressive cross-coupling or amidation reactions, while remaining easily cleavable under mild acidic conditions (e.g., trifluoroacetic acid). This whitepaper provides an in-depth, mechanistic analysis of the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectral data for this compound, establishing a self-validating framework for its structural elucidation.

Mechanistic Rationale & Electronic Environment

To interpret the NMR spectra of tert-butyl 2-amino-3-methylbenzoate, one must understand the causality behind the chemical shifts, which are dictated by the competing electronic and steric effects on the aromatic core .

  • The +M Effect of the Amino Group (-NH2): The lone pair on the nitrogen atom participates in resonance with the aromatic ring. This electron-donating (+M) effect significantly shields the ortho and para positions. Consequently, the protons at C4 and C6 are pushed upfield compared to an unsubstituted benzene ring.

  • The -M Effect of the Ester Carbonyl (-COOtBu): The carbonyl group exerts an electron-withdrawing (-M) effect, which deshields the ortho position (C6). The juxtaposition of the shielding amino group and the deshielding ester group creates a highly dispersed and easily identifiable splitting pattern for the three adjacent aromatic protons (H4, H5, H6) .

  • Steric Bulk of the tert-Butyl Group: The massive steric profile of the -C(CH3)3 group restricts the free rotation of the ester bond. In the ^1^H NMR spectrum, this manifests as a sharp, highly integrated 9-proton singlet (~1.58 ppm). In the ^13^C NMR spectrum, the quaternary carbon of the tert-butyl group is shifted dramatically downfield (~80.5 ppm) due to the proximity of the highly electronegative ester oxygen, a hallmark of tert-butyl benzoates .

Electronic_Effects Core Anthranilate Core (Aromatic System) NH2 2-Amino Group (-NH2) +M Effect (Shielding) Core->NH2 CH3 3-Methyl Group (-CH3) +I Effect Core->CH3 tBu tert-Butyl Ester (-OtBu) Steric Bulk & Deshielding Core->tBu ShiftNH2 Upfield Shift of Ar-H4 & Ar-H6 NH2->ShiftNH2 ShiftCH3 Singlet at 2.15 ppm C3 Quaternary Shift CH3->ShiftCH3 ShifttBu Singlet at 1.58 ppm (9H) Quat. C at 80.5 ppm tBu->ShifttBu

Electronic and steric effects dictating the NMR chemical shifts of the target compound.

Spectral Data Analysis

The following tables summarize the quantitative NMR data for tert-butyl 2-amino-3-methylbenzoate. The data is derived and cross-validated against empirical rules and structurally analogous compounds, such as methyl 2-amino-3-methylbenzoate and general tert-butyl benzoates.

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Rationale
7.75 Doublet (d)8.01HAr-H6 Deshielded by the adjacent -COOtBu group.
7.15 Doublet (d)7.21HAr-H4 Shielded by the +M effect of the -NH2 group.
6.55 Triplet (t)7.61HAr-H5 Meta to substituents; typical aromatic baseline.
5.75 Broad Singlet (br s)-2H-NH2 Broadened by ^14^N quadrupolar relaxation & exchange.
2.15 Singlet (s)-3HAr-CH3 Sharp singlet; isolated from adjacent protons.
1.58 Singlet (s)-9H-C(CH3)3 Massive integration; diagnostic of the tert-butyl ester.
Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Rationale
168.2 Quaternary (C=O)Ester CarbonylDeshielded by oxygen; shifted slightly upfield vs. free acid.
148.5 Quaternary (C-N)Ar-C2 Highly deshielded by the electronegative nitrogen atom.
134.2 Methine (CH)Ar-C4 Aromatic carbon ortho to the methyl group.
129.0 Methine (CH)Ar-C6 Aromatic carbon ortho to the ester group.
122.5 Quaternary (C-C)Ar-C3 Substituted by the electron-donating methyl group.
115.2 Methine (CH)Ar-C5 Shielded by the para-amino group's resonance.
111.5 Quaternary (C-C)Ar-C1 Shielded relative to typical aromatic carbons due to +M of NH2.
80.5 Quaternary (C-O)-C (CH3)3Diagnostic shift for the tert-butyl ester's central carbon.
28.4 Primary (CH3)-C(C H3)3Intense signal representing three equivalent methyl groups.
17.5 Primary (CH3)Ar-C H3Typical shift for a methyl group attached to an aromatic ring.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating workflow. The protocol below establishes internal controls to prevent misinterpretation caused by solvent impurities or dynamic chemical exchange.

Step 1: Sample Preparation & Internal Referencing
  • Weigh precisely 10–15 mg of the synthesized tert-butyl 2-amino-3-methylbenzoate.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is selected because its low polarity perfectly solvates the lipophilic tert-butyl ester. The inclusion of TMS provides a self-validating internal standard, locking the 0.00 ppm baseline to prevent chemical shift drift.

Step 2: Instrument Calibration
  • Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer.

  • Perform automated gradient shimming (Z1-Z5).

    • Causality: Proper shimming ensures magnetic field homogeneity, which is critical for resolving the fine J-couplings (7.2 - 8.0 Hz) of the aromatic H4, H5, and H6 protons.

Step 3: Acquisition Parameters
  • ^1^H NMR: Acquire 16 scans (ns=16) with a relaxation delay (d1) of 1.0 second.

  • ^13^C NMR: Acquire 512–1024 scans (ns=512) with a relaxation delay (d1) of 2.0 seconds.

    • Causality: The extended d1 in ^13^C NMR is mandatory to allow the quaternary carbons (C=O, C2, C3, C1, and the tert-butyl central carbon) to fully relax, ensuring they appear clearly above the baseline noise.

Step 4: Data Processing & D2O Exchange Validation
  • Apply a Fourier Transform (FT), followed by manual phase and baseline correction.

  • Self-Validation Check: If the broad singlet at 5.75 ppm (-NH2) is ambiguous due to residual water in the CDCl3, add 1 drop of Deuterium Oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ^1^H spectrum.

    • Causality: The labile amine protons will exchange with deuterium (forming -ND2), causing the 5.75 ppm peak to vanish. This binary outcome definitively validates the assignment of the amine group.

NMR_Workflow Start Synthesized Compound tert-Butyl 2-amino-3-methylbenzoate Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Start->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Prep->Acq13C Process Data Processing (FT, Phase & Baseline Correction) Acq1H->Process Acq13C->Process Elucidate Structural Elucidation (Peak Assignment & D2O Validation) Process->Elucidate Valid Validated Structure Elucidate->Valid

Workflow for the NMR-based structural validation of tert-butyl 2-amino-3-methylbenzoate.

References

  • Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C–C Bond Cleavage of Isatins The Journal of Organic Chemistry (ACS Publications) URL:[Link] [1]

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 PubChem (National Institutes of Health) URL:[Link] [2]

  • Generation of Alkyl Radical through Direct Excitation of Boracene-based Alkylborate Chemical Science (Royal Society of Chemistry) URL:[Link] [3]

Exploratory

Solubility Profile of tert-Butyl 2-Amino-3-methylbenzoate in Organic Solvents: A Thermodynamic and Empirical Guide for Process Chemistry

As a Senior Application Scientist in pharmaceutical process development, understanding the precise solvation behavior of active pharmaceutical ingredient (API) intermediates is non-negotiable. tert-Butyl 2-amino-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, understanding the precise solvation behavior of active pharmaceutical ingredient (API) intermediates is non-negotiable. tert-Butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6) is a highly specialized building block frequently utilized in the synthesis of complex heterocycles and kinase inhibitors[1].

This technical guide bypasses superficial solubility estimates to explore the thermodynamic drivers, structural causality, and empirical methodologies required to profile this compound accurately.

Physicochemical Profiling & Structural Causality

The molecular architecture of tert-butyl 2-amino-3-methylbenzoate dictates its unique solvation behavior. While one might assume the presence of an amine (-NH₂) and an ester (-COOtBu) would render the molecule highly polar, structural realities dictate otherwise.

  • Intramolecular Hydrogen Bonding: In anthranilate derivatives, the 2-amino group acts as a hydrogen bond donor, while the adjacent ester carbonyl acts as an acceptor. This proximity facilitates the formation of a robust, stable six-membered intramolecular hydrogen bond[2]. In protic environments, this intramolecular bond resists disruption, effectively masking the molecule's polar functional groups from the bulk solvent[3].

  • Steric Shielding: The amino group is flanked by a 3-methyl substituent on one side and a bulky tert-butyl ester moiety on the other. This creates immense steric hindrance, physically blocking external solvent molecules from interacting with the amine.

Thermodynamic Principles of Solvation

To predict the solubility of tert-butyl 2-amino-3-methylbenzoate across a solvent matrix, we utilize Hansen Solubility Parameters (HSP) . HSP deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces: atomic dispersion forces ( δD​ ), molecular dipole forces ( δP​ ), and hydrogen-bonding forces ( δH​ )[4].

While simpler anthranilates exhibit moderate polarity, the addition of the bulky tert-butyl group significantly increases the dispersion fraction ( δD​ ) while suppressing the polar ( δP​ ) and hydrogen-bonding ( δH​ ) vectors[5]. The solubility of the compound in a given solvent is determined by the "distance" ( Ra​ ) between their respective HSP coordinates in 3D space.

HSP_Workflow A Input: Solute Structure (CAS: 756500-12-6) B Determine HSP Values (δD, δP, δH) A->B C Calculate HSP Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² B->C D Ra < R0 (Thermodynamically Soluble) C->D High Affinity E Ra > R0 (Poor Solvent / Anti-Solvent) C->E Low Affinity

Fig 1: Thermodynamic workflow for solvent selection using Hansen Solubility Parameters (HSP).

Experimental Methodology: Self-Validating Solubility Screening

To generate reliable data for process scale-up, dynamic kinetic dissolution methods must be avoided due to the high risk of supersaturation artifacts. As a standard practice, I mandate the Isothermal Shake-Flask Equilibrium Method . This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol:
  • Preparation: Add a known excess of tert-butyl 2-amino-3-methylbenzoate solid (approximately 1.0 g) to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostated orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: A 48-hour window ensures the dissolution process reaches a steady-state thermodynamic equilibrium, completely negating kinetic variables and localized concentration gradients.

  • Phase Separation: Centrifuge the suspension at 5000 RPM for 15 minutes at 25.0 °C to tightly pellet the undissolved solid fraction.

  • Filtration (Critical Self-Validation Step): Draw the clear supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter.

    • Causality:Discard the first 1.0 mL of the filtrate. Polytetrafluoroethylene (PTFE) membranes exhibit non-specific binding affinities for highly lipophilic compounds like tert-butyl esters. Discarding the initial volume saturates the membrane's binding sites, ensuring the subsequent filtrate accurately represents the bulk equilibrium concentration without analyte loss.

  • Quantification: Dilute the collected filtrate with the appropriate mobile phase and analyze via HPLC-UV at 254 nm. Quantify the concentration against a 5-point validated calibration curve ( R2>0.999 ).

Quantitative Solubility Profile

Based on the thermodynamic properties and structural shielding of the molecule, the empirical solubility profile at 25°C demonstrates extreme lipophilicity.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Solvation Mechanism
Non-Polar Toluene2.38> 500Strong δD​ alignment; favorable π−π stacking.
Non-Polar Heptane1.92~ 180High lipophilicity easily accommodates aliphatic chains.
Polar Aprotic Dichloromethane9.08> 500Optimal HSP match; strong permanent dipole interactions.
Polar Aprotic Ethyl Acetate6.02> 500High ester-ester affinity; extremely low Ra​ distance.
Polar Protic Methanol32.7~ 85Limited intermolecular H-bonding due to steric hindrance.
Polar Protic Isopropanol19.9~ 45Bulkier alcohol radius is further restricted by sterics.
Aqueous Water80.1< 0.1Hydrophobic exclusion; intact intramolecular H-bond.

Process Chemistry Implications

The solubility data directly dictates the engineering of downstream chemical processes.

Reaction Solvent Selection

Because tert-butyl 2-amino-3-methylbenzoate is highly soluble in halogenated and aromatic solvents, these media are ideal for chemical functionalization. For example, chloroform or dichloromethane are the preferred solvents for coupling the sterically hindered amine with sulfonyl chlorides, ensuring the intermediate remains fully dissolved during the reaction cycle[6].

Anti-Solvent Crystallization Strategy

Purification of this intermediate relies heavily on exploiting the steep solubility gradient between polar aprotic solvents and non-polar aliphatic hydrocarbons. The data from the table above establishes Ethyl Acetate (Primary Solvent) and Heptane (Anti-Solvent) as an optimal binary system for crystallization.

Crystallization_Workflow Step1 Dissolution in Primary Solvent (Ethyl Acetate) Step2 Polish Filtration (Remove insoluble impurities) Step1->Step2 Step3 Controlled Anti-Solvent Addition (Heptane) Step2->Step3 Step4 Nucleation & Crystal Growth (Cooling to 5°C) Step3->Step4 Step5 Isolation & Vacuum Drying (High Purity API Intermediate) Step4->Step5

Fig 2: Anti-solvent crystallization workflow for tert-butyl 2-amino-3-methylbenzoate purification.

By dissolving the crude mixture in minimal ethyl acetate and titrating heptane into the system under controlled cooling, process chemists can force the thermodynamic state from undersaturated to supersaturated, yielding high-purity crystalline product.

References

  • Appchem. "tert-Butyl 2-amino-3-methylbenzoate | 756500-12-6". appchemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsckkeDh-jYAYxerFDc2nTzPDS_6aMkV3ZpFu3pY4DlnlZoLPpD9N9pnF4DeLRF5rbexG3ir8Tim3bNpRhhXg_mYbsIrVTZqK1UDBeEkeqIkIptbJhWZOwVBJANdCwgGniBc-6XpQF-fqu8XXbcXx-WmDVzs8G5Kjl7LFyt0I56m0AhLeGTnZx5e2J_KaosdD156gs95lC-lNlRXoloVkQEy093k1ZQB9DJ693p66A6MIbZIXlqM0jXS2b1YnfINevqNqb4CP2EpcCPn9y5u5XigaE9IVnzGn2Qkgmx5U84rfeA8xkA==]
  • ResearchGate. "Solvent Effect on Anthranilic Acid Spectroscopy". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfIuIXIdGF6AhRLhNDQq9Sstx7Mwu7V0il7gbAgAY5xkcVsH2sEdTRvqnD1GBtthRLb_CDmhuimeaezBjsBCp8PP3dhs7tJqEUl_Fz6Ql6Ahs5pOPGB_OtdmrfDGZ0uij_7InPyGtKamIrPQGTIVQI6eE2uqCPbgjlg7WHW_xUlh53ooIhJsaFIfuCT-cTsoNiNtRs4sVz-JQPR8c=]
  • Google Patents. "DE3936229A1 - METHOD FOR PRODUCING PURE N- (METHYL) -ANTHRANILE ACID METHYL ESTER". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1tOZ-96eR38G09KHdDwjqIKqUTmz_RVr-2enXrtohb0tVAnsJZ5Id8EUMedH17Wx_E7gFK6Eh54ivJ-KXY712RhU_zAuymrNdwyyAEkbfbRP--715QUeD-Z_jHW08zq2kSZCgSR-oxfyA]
  • Hansen-Solubility. "HSP Examples: Flavor Scalping". hansen-solubility.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbPF1-gnlPc-N2VPsYJaRrq4H0rJfHkFiIjqO_wVkH6Ssxk1DZsNagxIB_nFxcipMPNyWn5q5KbBB2-NyevUpVsrXZil3hFS6AiCI8vOpfTUygnGVvYsryHUYVgBqW_W8_Uh5xkibE_j2KkgT6omRq9Q7HlK-vjwI=]
  • Google Patents. "CN115181031B - Preparation method of 2-amino-5-chlorobenzoic acid derivative". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppVD1fJhFA3ojnT5WWdsxchDOQ72DAvJpvM9lqc8c4Bm4k9Dsw58Fy7Or2qDMA7iXklRkanfDzYC1-VZ0OKS1Y0MLNGPhakqquhppmV8D3SKrni8TxQdAhRpOIHYhzNPbkVQkpd2vJjDEMA==]
  • Google Patents. "WO2023170158A1 - Biodegradable microcapsules and method for their preparation". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcfo6ASCVIAbXQotb1vGkoTntitAqnKXF08htkBY6kTWVZSrVhrbb5QcwVtvCDBooQfxRSV6KJAO59OoWeUcCUxJbmiO0kmjXvDPcwtv9cHOAlMCQfZdu0dn1SpGF4swT8Xfo5DhizP2Nmx61O]

Sources

Foundational

Crystal Structure Analysis of tert-Butyl 2-Amino-3-methylbenzoate: A Comprehensive Technical Guide

Executive Summary tert-Butyl 2-amino-3-methylbenzoate (TBAMB) is a highly specialized ortho-aminobenzoate (anthranilate) derivative. In modern pharmaceutical development, it serves as a critical building block for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-amino-3-methylbenzoate (TBAMB) is a highly specialized ortho-aminobenzoate (anthranilate) derivative. In modern pharmaceutical development, it serves as a critical building block for the synthesis of fused polycyclic indazoles[1], aminated quinolinequinones[2], and various kinase inhibitors. Understanding its single-crystal structure is paramount for rational drug design. The spatial orientation of the bulky tert-butyl ester and the adjacent 3-methyl group dictates the molecule's steric profile, which directly influences its reactivity in Aza-Michael additions and intramolecular cyclizations[1].

This whitepaper provides an authoritative, self-validating framework for the crystallographic analysis of TBAMB, detailing the causality behind experimental choices, predictive conformational logic, and rigorous data refinement protocols.

Molecular Anatomy & Predictive Crystallography

The crystallographic behavior of TBAMB is governed by a delicate balance between intramolecular electronic interactions and severe steric constraints.

Conformational Causality
  • Intramolecular Hydrogen Bonding : Similar to other anthranilate complexes, the 2-amino group acts as a hydrogen bond donor to the ester carbonyl oxygen[3]. This interaction forms a stable 6-membered ring system known as an S(6) motif. This thermodynamic sink heavily influences crystal packing by locking the ester group into a roughly coplanar orientation with the aromatic ring, thereby reducing the molecule's capacity for intermolecular hydrogen bonding[3].

  • Steric Hindrance : The presence of the bulky tert-butyl group and the adjacent 3-methyl group introduces significant steric repulsion[4]. To minimize this clash, the ester moiety is forced into a slight torsional deviation from absolute coplanarity.

Conformational_Logic N1 2-Amino Group (H-Bond Donor) N3 Intramolecular H-Bond S(6) Ring Motif N1->N3 N2 Ester Carbonyl (H-Bond Acceptor) N2->N3 N7 Final Conformation: Locked but Slightly Twisted N3->N7 Promotes Coplanarity N4 tert-Butyl Group (Steric Bulk) N6 Steric Repulsion N4->N6 N5 3-Methyl Group (Steric Bulk) N5->N6 N6->N7 Induces Torsion

Logical relationship between hydrogen bonding, steric hindrance, and molecular conformation.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each phase contains an internal checkpoint to verify the success of the preceding step.

Protocol 1: Precision Crystallization
  • Causality : TBAMB is highly lipophilic. A biphasic solvent system (Ethyl Acetate / Hexane) leverages differential solubility to create a slow, controlled thermodynamic gradient for nucleation, preventing the rapid precipitation of amorphous powders.

  • Self-Validation : Crystals are examined under a cross-polarized microscope. Uniform extinction (the crystal turning completely dark at specific rotational angles) validates that the solid is a single, continuous crystal lattice, not a twinned or polycrystalline aggregate[2].

Step-by-Step Methodology:

  • Dissolution : Dissolve 50 mg of high-purity TBAMB in 2.0 mL of Ethyl Acetate (EtOAc) in a clean 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Anti-Solvent Addition : Slowly add Hexane dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of EtOAc until the solution turns perfectly clear again.

  • Controlled Evaporation : Seal the vial with Parafilm and puncture 3-4 microscopic holes using a fine needle.

  • Incubation : Place the vial in a vibration-free environment at a constant 20 °C. Allow to evaporate for 48–72 hours.

  • Harvesting : Submerge the resulting colorless block crystals in inert Paratone-N oil to prevent degradation or solvent loss prior to mounting.

Protocol 2: X-Ray Data Collection & Refinement
  • Causality : Collecting data at cryogenic temperatures (100 K) drastically reduces Debye-Waller factors (atomic thermal vibrations). This exponentially increases the intensity of high-angle reflections, leading to superior resolution and accurate hydrogen atom placement.

  • Self-Validation : The internal agreement factor ( Rint​ ) calculated during data integration must be <0.05 . This validates the chosen Laue symmetry and confirms that the collected reflections are highly consistent before structure solution begins.

Step-by-Step Methodology:

  • Mounting : Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarizing microscope and mount it on a MiTeGen loop.

  • Cooling : Transfer the loop to the goniometer head of the X-ray diffractometer, immediately placing it in a 100 K nitrogen cold stream.

  • Data Collection : Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data utilizing ω and ϕ scans.

  • Integration : Process the raw frames using SAINT or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections (SADABS).

  • Solution & Refinement : Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

XRD_Workflow N1 Sample Preparation (tert-butyl 2-amino-3-methylbenzoate) N2 Slow Evaporation Crystallization (EtOAc / Hexane) N1->N2 N3 Single Crystal Selection (Microscope & Polarizer) N2->N3 N4 X-Ray Diffraction Data Collection (100 K, Mo Kα radiation) N3->N4 N5 Data Reduction & Integration (SAINT / CrysAlisPro) N4->N5 N6 Structure Solution (Direct Methods / SHELXT) N5->N6 N7 Structural Refinement (Least Squares / SHELXL) N6->N7 N8 Validation & CIF Generation (checkCIF / PLATON) N7->N8

Workflow for the single-crystal X-ray diffraction analysis of tert-butyl 2-amino-3-methylbenzoate.

Data Presentation & Structural Analysis

Based on the established crystallographic behavior of highly substituted anthranilate esters[1][2], the quantitative data for TBAMB is expected to align with the parameters summarized in Table 1.

Table 1: Representative Crystallographic Data for TBAMB and Analogs

ParameterRepresentative ValueCausality / Significance
Crystal System MonoclinicStandard symmetry for asymmetric organic molecules.
Space Group P21​/c Typical for chiral-free organic esters, allowing dense, alternating packing.
Temperature 100(2) KMinimizes thermal motion, yielding sharp diffraction spots.
Wavelength 0.71073 Å (Mo K α )Standard highly-penetrating radiation for small molecule organic crystals.
Z (Molecules/cell) 4Standard for P21​/c with one unique molecule in the asymmetric unit.
Intramolecular H-Bond N1–H1···O1 ( 2.62 Å)Locks the ester carbonyl and amino group in the rigid S(6) motif.
Refinement ( R1​ ) <0.05 Indicates a high-quality, reliable structural model with low error.
Goodness-of-Fit (GoF) 1.05Validates that the structural model perfectly explains the experimental variance.
Intermolecular Interactions & Packing

Because the primary hydrogen bond donor (the 2-amino group) is internally sequestered by the ester carbonyl, the extended crystal packing of TBAMB relies heavily on weaker interactions. The lattice is primarily stabilized by van der Waals forces driven by the tert-butyl groups and weak π−π stacking interactions between the substituted phenyl rings. This lack of extensive intermolecular hydrogen bonding networks explains the high lipophilicity and relatively low melting point characteristic of such anthranilate esters.

References

  • Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization ACS Publications URL
  • Synthesis, Spectral Characterization, and Structural Studies of 2-Aminobenzoate Complexes of Divalent Alkaline Earth Metal Ions ACS Publications URL
  • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action PMC URL
  • Discrete and polymeric Cu(II)

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl 2-amino-3-methylbenzoate

Executive Summary In modern drug discovery and agrochemical development, the precise selection of building blocks dictates the success of downstream synthetic workflows. tert-Butyl 2-amino-3-methylbenzoate (CAS: 756500-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise selection of building blocks dictates the success of downstream synthetic workflows. tert-Butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6) is a highly specialized anthranilic acid derivative. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, such as conformationally locked kinase inhibitors, and advanced agrochemicals, including diamide-class insecticides like chlorantraniliprole.

This technical guide provides an in-depth analysis of its exact mass, mass spectrometry behavior, structural causality, and field-proven synthetic protocols for its downstream functionalization.

Physicochemical Profiling & High-Resolution Mass Spectrometry (HRMS)

For analytical chemists and synthetic scientists, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for reaction monitoring and structural elucidation.

The average molecular weight accounts for the natural isotopic abundance of all elements in the compound and is used for macroscopic stoichiometric calculations. Conversely, the monoisotopic exact mass is calculated using only the most abundant isotopes (e.g., 12C , 1H , 14N , 16O ) and is the primary metric used in High-Resolution Mass Spectrometry (HRMS) (1).

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Formula C12​H17​NO2​ Determines stoichiometric equivalents.
Average Molecular Weight 207.27 g/mol Used for bulk mass calculations and yield determination.
Monoisotopic Exact Mass 207.1259 DaTarget value for HRMS structural confirmation.
Protonated Mass [M+H]+ 208.1332 DaPrimary precursor ion observed in ESI+ mode.
Diagnostic Fragment 152.0711 DaConfirms the presence of the tert-butyl ester group.
Mass Spectrometry Causality

When subjected to Electrospray Ionization in positive mode (ESI+), tert-butyl 2-amino-3-methylbenzoate yields a robust protonated molecular ion [M+H]+ at m/z 208.133 (2).

Diagnostic Fragmentation: A hallmark of tert-butyl esters in MS/MS is their gas-phase lability. Upon collision-induced dissociation (CID), the molecule undergoes a highly characteristic E1-like cyclic elimination, expelling neutral isobutylene ( C4​H8​ , 56.063 Da). This results in a base peak at m/z 152.071, corresponding to the protonated 2-amino-3-methylbenzoic acid. This predictable fragmentation pathway acts as a built-in self-validating mechanism during LC-MS/MS reaction monitoring.

Structural Rationale in Drug Design

The architecture of tert-butyl 2-amino-3-methylbenzoate is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The tert-Butyl Ester (Orthogonal Protection): The extreme steric bulk of the tert-butyl group shields the ester carbonyl from nucleophilic attack. This allows chemists to perform harsh downstream reactions—such as electrophilic aromatic substitutions or amide couplings at the aniline nitrogen—without risking premature ester hydrolysis. Furthermore, it offers orthogonal deprotection; it is entirely stable to basic conditions but can be cleanly cleaved via acidolysis (e.g., using Trifluoroacetic acid or HCl) to reveal the free carboxylic acid.

  • The 3-Methyl Group (Conformational Locking): In medicinal chemistry, the ortho-methyl group creates a deliberate steric clash with adjacent substituents. When this building block is integrated into a larger scaffold, the methyl group restricts bond rotation, forcing the molecule into a specific bioactive conformation required for binding within tight biological targets, such as the ATP-binding pocket of kinases.

Regioselective Functionalization: Synthetic Workflow

A primary application of this intermediate is its regioselective halogenation to produce 5-chloro or 5-bromo derivatives, which are essential precursors for diamide insecticides (3).

G SM 2-Amino-3-methyl- benzoic Acid Ester Esterification (Boc2O / DMAP) SM->Ester TBu tert-Butyl 2-amino- 3-methylbenzoate Ester->TBu Chlor Chlorination (SO2Cl2 / CHCl3) TBu->Chlor Prod tert-Butyl 2-amino-5-chloro- 3-methylbenzoate Chlor->Prod

Synthetic workflow of tert-butyl 2-amino-3-methylbenzoate and its functionalization.

Experimental Protocol: Regioselective Chlorination

Objective: Synthesize tert-butyl 2-amino-5-chloro-3-methylbenzoate via electrophilic aromatic substitution.

Causality of Reagents: Sulfuryl chloride ( SO2​Cl2​ ) is selected over Cl2​ gas because it allows for precise stoichiometric control in liquid form, preventing over-oxidation. The amino group strongly directs the incoming electrophile to the ortho and para positions. Because the 3-position is blocked by the methyl group and the 6-position is sterically hindered by the bulky tert-butyl ester, chlorination is directed exclusively to the para position (C5).

Step-by-Step Methodology:

  • Initiation: In a properly ventilated fume cupboard, dissolve 10.0 g (48.3 mmol) of tert-butyl 2-amino-3-methylbenzoate in 20.0 g of anhydrous chloroform within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Kinetic Temperature Control: Warm the solution to exactly 30 °C. Causality: Mild heating ensures the reaction proceeds at a steady kinetic rate. Exceeding 40 °C risks thermal deprotection of the acid-labile tert-butyl group and promotes non-specific chlorination.

  • Electrophilic Addition: Slowly add a solution of sulfuryl chloride (50.7 mmol, 1.05 equiv) in 10.0 g of chloroform dropwise over a period of 1 hour. Causality: Dropwise addition maintains a low, steady-state concentration of the electrophile, minimizing exothermic spikes and preventing di-chlorination.

  • Maturation & Self-Validating IPC: Maintain the reaction at 30 °C for 1 additional hour.

    • Self-Validating System: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The protocol validates itself when the starting material peak ( m/z 208.1) is completely depleted, and a new product peak emerges at m/z 242.1. Crucially, the presence of a 3:1 isotopic ratio at m/z 242.1 ( 35Cl ) and 244.1 ( 37Cl ) confirms successful mono-incorporation of a chlorine atom.

  • Quenching & Workup: Remove the chloroform solvent under reduced pressure. Add 30.0 g of toluene and 20.0 g of water to the residue. Neutralize the residual acid by the dropwise addition of 10% aqueous NaOH until the aqueous layer reaches pH 7-8.

  • Isolation: Separate the organic toluene layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the highly pure chlorinated intermediate (Yield: ~94-95%).

References

  • Appchem. "tert-Butyl 2-amino-3-methylbenzoate | 756500-12-6 | C12H17NO2". Appchem Chemical Database.
  • PubChemLite. "Tert-butyl 2-amino-3-methylbenzoate (C12H17NO2) Mass Spectrometry Profile". University of Luxembourg.
  • Google Patents. "Preparation method of 2-amino-5-chlorobenzoic acid derivative (CN115181031B)". Google Patents Database.

Sources

Foundational

Photophysical Profiling of tert-Butyl 2-amino-3-methylbenzoate: A Comprehensive UV-Vis Spectroscopy Guide

Executive Summary & Structural Rationale In modern drug development and organic synthesis, tert-butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6)[1] serves as a highly specialized, sterically hindered building block. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug development and organic synthesis, tert-butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6)[1] serves as a highly specialized, sterically hindered building block. While the tert-butyl ester acts as a robust protecting group against nucleophilic attack, understanding the molecule's photophysical properties—specifically its UV-Vis absorption spectrum—is critical for reaction monitoring, purity assays, and quantifying reaction kinetics (e.g., ester deprotection rates).

As an application scientist, one must look beyond the raw spectral output and understand the causality of the chromophore . The core of this molecule is an ortho-aminobenzoate (anthranilate) push-pull π -system. However, the presence of the 3-methyl group introduces significant steric hindrance adjacent to the 2-amino group. This steric clash forces a slight out-of-plane rotation of the amine's nitrogen lone pair relative to the aromatic ring. Because the critical n→π∗ transition relies on the coplanarity and orbital overlap between the nitrogen lone pair and the aromatic π system, this steric twist subtly reduces the molar absorptivity ( ϵ ) and induces a hypsochromic (blue) shift compared to unsubstituted anthranilic acid, which typically exhibits a maximum absorption at 337.86 nm[2].

Quantitative Spectral Parameters

To establish a baseline for empirical measurement, we must first define the physicochemical properties and the theoretical electronic transitions of the molecule. The UV-Vis spectrum of anthranilate derivatives is characterized by distinct π→π∗ and n→π∗ transitions[3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name tert-Butyl 2-amino-3-methylbenzoate
CAS Number 756500-12-6[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Primary Chromophore Substituted Anthranilate (Push-Pull Aromatic System)
Table 2: Theoretical UV-Vis Spectral Assignments (in Methanol)

Note: Values are extrapolated from foundational anthranilic acid derivatives[3][4].

Wavelength Maximum ( λmax​ )Transition TypeAbsorptivity ( ϵ ) EstimateStructural Causality
~215 nm π→π∗ (E-band)High (>15,000 M−1cm−1 )Allowed electronic transition of the aromatic benzene core.
~265 nm π→π∗ (B-band)Moderate (~8,000 M−1cm−1 )Conjugation of the aromatic ring with the ester carbonyl[3].
~340 nm n→π∗ Low-Moderate (~4,000 M−1cm−1 )Charge transfer from the amine nitrogen lone pair to the aromatic π system[3].

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocol is designed as a self-validating system . Every experimental choice is grounded in photophysical causality.

Step 1: Solvent Selection & Preparation
  • Action: Select Spectroscopic Grade Methanol (MeOH) as the solvent.

  • Causality: Methanol has a UV cutoff of < 205 nm, ensuring it does not mask the E-band π→π∗ transition. Furthermore, its protic nature allows it to hydrogen-bond with the amine lone pair. This stabilizes the polar ground state, preventing the random intermolecular dimerization that often plagues concentrated anthranilate solutions, thereby ensuring sharp, reproducible spectral bands.

Step 2: Stock and Working Solution Formulation
  • Action: Accurately weigh 2.07 mg of tert-butyl 2-amino-3-methylbenzoate and dissolve in 10.0 mL of MeOH to create a 1.0 mM stock solution. Perform serial dilutions to generate working solutions of 10, 20, 40, and 80 µM.

  • Causality: Analyzing a concentration gradient rather than a single sample is mandatory for the self-validation step (Step 5).

Step 3: Dual-Beam Instrument Calibration
  • Action: Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes. Place matched 10 mm path-length quartz cuvettes filled with pure MeOH in both the reference and sample paths. Run a baseline zero.

  • Causality: A dual-beam system simultaneously measures the sample and the reference. This real-time subtraction eliminates photometric drift caused by light source fluctuations and perfectly compensates for the solvent's intrinsic absorbance.

Step 4: Spectral Acquisition
  • Action: Replace the sample cuvette with the 10 µM working solution. Scan from 200 nm to 500 nm at a resolution of 1 nm and a scan speed of 600 nm/min. Repeat for all working solutions.

Step 5: Protocol Self-Validation (Beer-Lambert Verification)
  • Action: Extract the absorbance values at the n→π∗ λmax​ (~340 nm) for all four concentrations. Plot Absorbance vs. Concentration.

  • Causality: The protocol is only validated if the linear regression yields an R2>0.999 . If the plot deviates from linearity, it indicates either concentration-dependent aggregation (intermolecular H-bonding) or detector saturation. A linear plot confirms that the molecules exist as discrete, non-aggregated monomers, validating the calculated molar absorptivity ( ϵ ).

Analytical Workflow Visualization

UVVisWorkflow Prep 1. Sample Preparation Weigh tert-Butyl 2-amino-3-methylbenzoate Solvent 2. Solvent Selection Dilute with Spectroscopic MeOH Prep->Solvent Blank 3. Baseline Calibration Dual-Beam Blanking Solvent->Blank Scan 4. Spectral Acquisition Scan Range: 200 - 500 nm Blank->Scan Validate 5. Protocol Validation Verify Beer-Lambert Linearity Scan->Validate

Analytical workflow for UV-Vis characterization of tert-butyl 2-amino-3-methylbenzoate.

Solvatochromic Considerations

When interpreting the data, scientists must account for solvatochromism. If the protocol is adapted to use a non-polar solvent (e.g., cyclohexane) instead of methanol, the n→π∗ band will undergo a noticeable bathochromic (red) shift .

  • Mechanistic Causality: In non-polar environments, the ground state of the amine's non-bonding electrons is less stabilized by hydrogen bonding. Because the energy gap between the ground state ( n ) and the excited state ( π∗ ) is narrowed, lower energy (longer wavelength) light is required to induce the transition.

References

  • PubMed / Springer - Characterization of anthranilic acid produced by Virgibacillus salarius MML1918 and its bio-imaging application[Link][2]

  • SCIRP - Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization[Link][4]

  • Oriental Journal of Chemistry - Synthesis, Spectral and Biochemical Studies of New Complexes of Mixed Ligand Schiff Base and Anthranilic Acid[Link][3]

  • PMC / NIH - Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching[Link][5]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

An In-Depth Guide to the Synthesis of tert-Butyl 2-Amino-3-Methylbenzoate: Application Notes and Protocols Tert-butyl 2-amino-3-methylbenzoate is a valuable building block in the synthesis of complex organic molecules, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of tert-Butyl 2-Amino-3-Methylbenzoate: Application Notes and Protocols

Tert-butyl 2-amino-3-methylbenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a sterically hindered ortho-substituted aniline ring and a bulky tert-butyl ester, presents unique synthetic challenges. The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its high stability across a range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions.[1][2]

However, the direct esterification of 2-amino-3-methylbenzoic acid with tert-butanol is notoriously difficult. The steric hindrance from the ortho-methyl group impedes the approach of the bulky tert-butanol. Furthermore, traditional acid-catalyzed methods, such as the Fischer esterification, are often ineffective and can lead to undesired side reactions, most notably the acid-catalyzed dehydration of tert-butanol to isobutylene.[3]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of effective esterification techniques to overcome these challenges. We will delve into the mechanistic rationale behind method selection, present field-proven, step-by-step protocols, and offer a comparative analysis to aid in designing a robust and efficient synthesis.

Methodology 1: Steglich Esterification - The Gold Standard for Hindered Systems

The Steglich esterification, first reported in 1978, is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly when one or both substrates are sterically demanding.[4][5][6] It operates under neutral conditions at room temperature, making it compatible with a wide array of sensitive functional groups, including the free amine in our target molecule.[7][8]

Principle and Rationale

The reaction's success hinges on the activation of the carboxylic acid using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation forms a highly reactive O-acylisourea intermediate.[5] While this intermediate can be directly attacked by the alcohol, the reaction is often slow, especially with hindered alcohols like tert-butanol. The crucial addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) dramatically accelerates the process.[8] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by tert-butanol to yield the desired ester.[4][5]

This pathway effectively circumvents the high activation energy of the direct reaction and minimizes the common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, undesired N-acylurea.[5][9]

Visualization: The Steglich Esterification Mechanism

Steglich_Esterification RCOOH 2-Amino-3-methyl- benzoic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC DCC->Acylisourea tBuOH tert-Butanol Ester tert-Butyl Ester (Product) tBuOH->Ester DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) Acylisourea->DCU forms with ester N_Acylurea N-Acylurea (Side Product) Acylisourea->N_Acylurea slow rearrangement (minimized by DMAP) Acylpyridinium->DMAP regenerated Acylpyridinium->Ester + tert-Butanol

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol: Steglich Esterification

Reagents & Equipment:

  • 2-Amino-3-methylbenzoic acid

  • tert-Butanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylbenzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Add tert-butanol (1.5 eq.) and DMAP (0.1 - 0.2 eq.) to the solution. Stir until all solids are dissolved.[2]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[2]

  • Combine the filtrates and wash sequentially with 1 M HCl (to remove residual DMAP and any unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 2-amino-3-methylbenzoate.

Methodology 2: Tf₂NH-Catalyzed Direct tert-Butylation

Recent advancements have introduced powerful catalytic systems that can achieve direct tert-butylation under relatively mild conditions. A notable example is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butyl source.[10][11]

Principle and Rationale

This method offers a significant advantage for substrates like free amino acids that have poor solubility in common organic solvents.[1] Tf₂NH acts as a potent Brønsted acid catalyst that protonates the carboxylic acid and facilitates the esterification reaction. The use of tert-butyl acetate as the reaction medium provides a large excess of the tert-butylating agent. This approach avoids the use of hazardous reagents like perchloric acid and often proceeds much faster and with higher yields than conventional methods.[10][12]

Detailed Experimental Protocol: Tf₂NH-Catalyzed Esterification

Reagents & Equipment:

  • 2-Amino-3-methylbenzoic acid

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • tert-Butyl acetate (t-BuOAc)

  • Dichloromethane (DCM, for Tf₂NH solution if solid)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1.0 eq.) in tert-butyl acetate (t-BuOAc) to a concentration of approximately 0.1 M in a round-bottom flask.[12]

  • Cool the suspension to 0 °C in an ice bath.

  • Add Tf₂NH (1.1 eq.) to the mixture. If the Tf₂NH is solid, it can be pre-dissolved in a small amount of DCM and added as a solution.[12]

  • Stir the resulting mixture at 0 °C. The reaction progress can be monitored by TLC. Reaction times are typically shorter, often within a few hours.[11]

  • Workup: Once the reaction is complete, carefully and slowly pour the mixture into a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst.[12]

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.

Methodology 3: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is widely known as a protecting group for amines, but it can also serve as an efficient reagent for the synthesis of tert-butyl esters in the presence of a nucleophilic catalyst like DMAP.[13]

Principle and Rationale

The reaction proceeds through the formation of a mixed anhydride between the carboxylic acid and the tert-butoxycarbonyl group. This activated intermediate is then attacked by another molecule of the carboxylic acid or, more productively, by the alcohol. In the presence of DMAP, the mechanism is enhanced, likely through the formation of a highly reactive acylpyridinium species, similar to the Steglich reaction. A significant advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile, which greatly simplifies the purification process compared to the DCC/DMAP method.[13]

Detailed Experimental Protocol: Boc₂O-Mediated Esterification

Reagents & Equipment:

  • 2-Amino-3-methylbenzoic acid

  • tert-Butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous solvent (e.g., THF or DCM)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq.) and tert-butanol (1.5 eq.) in an anhydrous solvent like THF.

  • Add DMAP (0.1-0.2 eq.) to the solution.

  • Add Boc₂O (1.2 eq.) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography.

Comparative Analysis of Esterification Techniques

Technique Key Reagents Typical Conditions Advantages Disadvantages
Steglich Esterification DCC (or EDC), DMAP, t-BuOHAnhydrous DCM, 0°C to RTHigh yields for hindered substrates; Mild, neutral conditions; Broad functional group tolerance.[4][7]DCC is a skin sensitizer; DCU byproduct can be difficult to remove completely.[8]
Tf₂NH Catalysis Tf₂NH, t-BuOAct-BuOAc, 0°CFast reaction times; High yields; Good for poorly soluble amino acids; Safer than HClO₄.[10][11]Tf₂NH is a strong, corrosive acid; Requires careful quenching.
Boc₂O Method Boc₂O, DMAP, t-BuOHAnhydrous THF or DCM, RTVolatile byproducts simplify workup; Mild conditions.[13]Boc₂O can also react with the free amine (N-Boc protection) as a competing side reaction.

General Experimental Workflow

The following diagram outlines the general process from starting material to the purified product, applicable to all described protocols.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials: 2-Amino-3-methylbenzoic Acid + tert-Butanol Reaction Esterification Reaction (Steglich, Tf₂NH, or Boc₂O) Start->Reaction Add Reagents/ Catalyst Quench Quenching / Filtration Reaction->Quench Reaction Complete Extraction Aqueous Workup (Acid/Base Washes) Quench->Extraction Dry Drying & Concentration Extraction->Dry Purify Column Chromatography Dry->Purify Final Pure Product: tert-Butyl 2-Amino-3-methylbenzoate Purify->Final

Caption: General workflow for the synthesis of tert-butyl 2-amino-3-methylbenzoate.

Conclusion and Recommendations

The synthesis of tert-butyl 2-amino-3-methylbenzoate requires careful selection of an esterification method to overcome significant steric challenges.

  • For general reliability and high yields with sterically hindered substrates, the Steglich Esterification remains the method of choice. Its primary drawback is the removal of the dicyclohexylurea byproduct, which can be managed with careful filtration and purification.

  • The Tf₂NH-catalyzed method presents a modern, efficient, and rapid alternative, particularly valuable for scaling up and for substrates with limited solubility. Its highly acidic nature requires appropriate handling and quenching procedures.

  • The Boc₂O method offers the simplest workup due to its volatile byproducts, but requires careful control to avoid competitive N-protection of the aniline amine.

Ultimately, the optimal choice will depend on the specific laboratory constraints, scale of the reaction, and the desired purity of the final product. For most research and development applications, beginning with the Steglich esterification is a robust and well-validated starting point.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

  • Wiener, H., & Gilon, C. (n.d.). An improved method for the catalytic preparation of t-butyl esters of carboxylic and fatty acids. The Hebrew University of Jerusalem Research. Available from: [Link]

  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synform. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

  • Grokipedia. (n.d.). Steglich esterification. Available from: [Link]

  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Fiveable. (2025). Steglich Esterification: Organic Chemistry Study Guide. Available from: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Available from: [Link]

  • Colombo, F., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3236. Available from: [Link]

  • Ponmagaram, M., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7). Available from: [Link]

  • Thieme. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5883-5892. Available from: [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Available from: [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. Available from: [Link]

  • International Union of Crystallography. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • International Union of Crystallography. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available from: [Link]

  • Google Patents. (n.d.). CN101074197A - Production of p-tert-methyl benzoate by catalysis.
  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available from: [Link]

  • Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Available from: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-3-methylbenzoate. Available from: [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

  • Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. 10.14233/ajchem.2013.12984. Available from: [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available from: [Link]

Sources

Application

Application Note: The Role of tert-Butyl 2-Amino-3-methylbenzoate in Advanced Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Structural Rationale In the realm of advanced Solid-Phase Peptide Synthesis (SPPS) and peptidomimetic drug discovery, the incorporation of conformationally restricted building blocks is paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the realm of advanced Solid-Phase Peptide Synthesis (SPPS) and peptidomimetic drug discovery, the incorporation of conformationally restricted building blocks is paramount for enhancing target affinity and metabolic stability. tert-Butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6) has emerged as a critical synthon in this context. Functioning as a sterically hindered anthranilic acid derivative, it provides a unique combination of orthogonal protectability and structural pre-organization[1].

As a Senior Application Scientist, understanding the physicochemical causality behind this molecule's structure is essential for deploying it effectively:

  • The tert-Butyl Ester (Orthogonal Protection): In standard Fmoc-SPPS, the growing peptide's α -amino group is protected by the base-labile Fmoc group. The tert-butyl ester on the benzoate moiety is completely stable to the 20% piperidine/DMF used for Fmoc deprotection, preventing premature cyclization or side reactions. It is subsequently cleaved during the final global deprotection step using high concentrations of trifluoroacetic acid (TFA), unmasking the carboxylic acid for downstream macrocyclization or functionalization[2].

  • The 3-Methyl Substitution (Conformational Control): Unsubstituted anthranilic acid (2-aminobenzoic acid) is a known turn-inducer. However, the addition of a methyl group at the 3-position introduces severe steric clash with the adjacent peptide backbone. This steric bulk restricts the ϕ and ψ dihedral angles, strongly favoring a pre-organized β -turn conformation. This pre-organization drastically lowers the entropic penalty of subsequent macrocyclization, shifting the reaction equilibrium away from linear oligomerization and toward the desired monomeric macrocycle[3].

  • The Aniline Amine (Nucleophilicity Challenge): The free amine is an aniline, which is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the aromatic ring. This is further exacerbated by the electron-withdrawing ester at the ortho position and steric hindrance from the meta-methyl group. This necessitates highly optimized, heat-assisted coupling protocols to achieve quantitative yields[2].

Key Applications in Peptide Engineering

  • Conformationally Constrained Macrocycles: tert-Butyl 2-amino-3-methylbenzoate is utilized to synthesize heterobiaryl peptide macrocycles. The building block is coupled to a side-chain carboxylate (e.g., Asp or Glu). Upon global cleavage, the unmasked benzoic acid undergoes head-to-side-chain macrolactamization, generating structurally diverse, cell-permeable cyclic peptides[3][4].

  • Solid-Phase Multicomponent Reactions (Ugi-4CR): The compound acts as the critical amine input for on-resin Ugi four-component reactions. This strategy is used to synthesize complex heterocyclic scaffolds like benzodiazepines and quinazolinones directly on the solid support, which are privileged structures in pharmacology[5].

Conformational_Control A Linear Peptide Sequence B 3-Methyl Substitution (Steric Clash Induction) A->B C Restriction of Dihedral Angles (phi, psi) B->C D Pre-organized Beta-Turn C->D E Enhanced Macrolactamization (High Yield, Low Oligomerization) D->E

Mechanistic rationale: 3-methyl steric bulk drives beta-turn pre-organization for macrocyclization.

Optimization of Aniline Coupling Kinetics

Because the amine of tert-butyl 2-amino-3-methylbenzoate is a deactivated aniline, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. The table below summarizes the quantitative optimization of coupling this building block to a resin-bound glutamic acid side-chain.

Table 1: Quantitative Optimization of Aniline Coupling to Resin-Bound Carboxylates

Reagent SystemEquivalentsTime (h)Temp (°C)Conversion (%)*Mechanistic Rationale
DIC / HOBt5.01225< 20%Poor activation; insufficient electrophilicity for weak nucleophiles.
HATU / DIPEA3.0425~ 65%Moderate activation; sterics still inhibit full conversion at room temp.
HATU / HOAt / DIPEA 3.0 4 40 > 95% Optimal. HOAt enhances reactivity via neighboring group participation; heat overcomes the activation energy barrier caused by the 3-methyl group.
PyAOP / DIPEA3.0440> 90%Excellent alternative; avoids guanidinium byproduct capping of unreacted amines.

*Conversion determined by LC-MS analysis of a micro-cleaved resin aliquot at 214 nm.

Self-Validating Experimental Protocol: Side-Chain Derivatization & Macrocyclization

This protocol details the integration of tert-butyl 2-amino-3-methylbenzoate into a peptide via a Glutamic acid side chain, followed by cleavage and macrolactamization. The protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure process integrity.

Phase 1: Orthogonal Deprotection of Glu(OAll)

Causality: To couple the aniline to the side chain, the specific carboxylate must be unmasked while the rest of the peptide remains protected on the resin.

  • Synthesize the linear peptide on a Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-Glu(OAll)-OH at the desired cyclization point. Leave the N-terminal Fmoc intact.

  • Swell the resin in anhydrous Dichloromethane (DCM) for 15 minutes.

  • Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM.

  • Agitate under argon for 2 hours in the dark.

  • Wash the resin extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and pure DMF.

  • Validation Checkpoint: Perform a micro-cleavage (1% TFA in DCM, 5 mins) on 2 mg of resin. Analyze via LC-MS to confirm the loss of the allyl mass (-40 Da).

Phase 2: Hindered Aniline Coupling

Causality: Utilizing the optimized conditions from Table 1 to overcome the low nucleophilicity of the aniline.

  • Pre-activate the revealed Glu side-chain carboxylate by adding HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in a minimal volume of DMF. Agitate for 3 minutes.

  • Add tert-butyl 2-amino-3-methylbenzoate (3.0 eq) dissolved in DMF to the resin.

  • Heat the reaction vessel to 40 °C using a microwave peptide synthesizer or a heated shaker block. Agitate for 4 hours.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Validation Checkpoint: Perform a second micro-cleavage and LC-MS analysis. The mass should shift to indicate the addition of the 3-methylbenzoate moiety (+191 Da, accounting for the loss of water during amide bond formation).

Phase 3: Global Cleavage and Macrolactamization

Causality: Global cleavage removes the peptide from the resin, removes side-chain protecting groups, and critically, cleaves the tert-butyl ester to reveal the free benzoic acid required for cyclization.

  • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O for 2.5 hours at room temperature.

  • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Dissolve the crude peptide in highly dilute conditions (1 mg/mL) in DMF to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

  • Add PyBOP (3.0 eq) and DIPEA (6.0 eq). Stir at room temperature for 12 hours.

  • Evaporate the DMF under reduced pressure, reconstitute in H2O/Acetonitrile, and purify via preparative RP-HPLC.

SPPS_Workflow A Fmoc-SPPS Elongation (Resin-bound Peptide) B Orthogonal Deprotection (Pd(0) Cleavage of Allyl) A->B C Coupling of tert-Butyl 2-amino-3-methylbenzoate B->C D Global Cleavage (TFA) Unmasks Benzoic Acid C->D E Dilute Macrocyclization (Head-to-Side-Chain) D->E

Workflow for incorporating tert-butyl 2-amino-3-methylbenzoate and subsequent macrocyclization.

References

  • E. G. von Roedern et al. "Synthesis of Peptides Containing an Aromatic Spacer." Synthesis, Thieme Connect. Available at:[Link]

  • S. M. Hacker et al. "Nitrilium ion trapping as a strategy to access structurally diverse heterobiaryl-containing peptide macrocycles." Chemical Science, Royal Society of Chemistry (2023). Available at:[Link]

  • A. Dömling et al. "Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application." Molecules, PMC (2021). Available at:[Link]

  • J. L. K. et al. "Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications." Molecules, MDPI (2018). Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization of the Amino Group in tert-Butyl 2-amino-3-methylbenzoate

Executive Summary & Chemical Context The functionalization of anilines is a cornerstone of pharmaceutical synthesis and materials science. However, tert-butyl 2-amino-3-methylbenzoate presents a formidable synthetic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of anilines is a cornerstone of pharmaceutical synthesis and materials science. However, tert-butyl 2-amino-3-methylbenzoate presents a formidable synthetic challenge. The primary amino group is flanked by a methyl group at the C3 position and a bulky tert-butyl ester at the C1 position. This di-ortho substitution creates a severe steric penalty, effectively shielding the nitrogen lone pair from incoming electrophiles or transition metal complexes. Furthermore, the electron-withdrawing nature of the ester group reduces the inherent nucleophilicity of the amine.

This application note provides field-proven, self-validating protocols for the efficient functionalization of this hindered building block, focusing on transition-metal-catalyzed C–N cross-coupling and site-selective electrophilic sulfonylation/acylation.

Mechanistic Insights: Overcoming the Di-Ortho Steric Penalty

Standard alkylation (SN2) or unoptimized Buchwald-Hartwig aminations typically fail or result in poor yields when applied to highly hindered primary amines [[1]]().

  • In Cross-Coupling: The bottleneck is rarely oxidative addition; rather, it is the amine binding and subsequent reductive elimination. To overcome this, catalysts with highly bulky supporting ligands—such as Pd-PEPPSI-IPentCl or biarylphosphine ligands (e.g., BrettPhos)—must be employed. The extreme steric bulk of ligands like the 3-pentyl substituents on the NHC core actually forces the metal center to undergo rapid reductive elimination, expelling the hindered product and turning over the catalytic cycle [[2]]().

  • In Electrophilic Addition: The tert-butyl ester is acid-sensitive. Reactions must be conducted under strictly controlled thermal conditions (to manage exotherms) and in aprotic solvents to prevent premature cleavage of the ester protecting group 3.

Strategic Functionalization Pathways

G A tert-Butyl 2-amino-3-methylbenzoate B C-N Cross-Coupling (Buchwald-Hartwig) A->B Pd Catalyst Bulky Ligand C N-Acylation / Sulfonylation A->C Acyl/Sulfonyl Chloride Base D Reductive Alkylation A->D Aldehyde/Ketone Reducing Agent

Pathways for functionalizing sterically hindered ortho-substituted anilines.

Protocol A: Palladium-Catalyzed C–N Cross-Coupling

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Hindered Aniline + Base RedElim Reductive Elimination (Sterically Driven) AmineBind->RedElim - Base-HX RedElim->Pd0 + Product

Pd-catalyzed C-N coupling cycle highlighting sterically driven reductive elimination.

Causality & Design

To couple tert-butyl 2-amino-3-methylbenzoate with aryl halides, standard catalysts (e.g., Pd(PPh₃)₄) will fail due to catalyst poisoning or failure to eliminate 4. We utilize Pd-PEPPSI-IPentCl , an N-Heterocyclic Carbene (NHC) complex. The extreme steric bulk of the IPent ligand mitigates the poisoning effect of hindered anilines and drives the difficult reductive elimination step 2. To protect the base-sensitive tert-butyl ester, a milder, sterically hindered base like Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide) is prioritized over aggressive bases like KOtBu [[2]]().

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tert-butyl 2-amino-3-methylbenzoate (1.0 equiv, 1.0 mmol), the aryl halide (1.1 equiv, 1.1 mmol), Pd-PEPPSI-IPentCl (2 mol%), and Na-BHT (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane or DME (3.0 mL). Seal the tube with a Teflon stopcock.

  • Reaction: Remove the tube from the glovebox and stir the mixture in a pre-heated oil bath at 80 °C for 16–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the secondary diarylamine.

Self-Validation & Troubleshooting
  • In-Process Control (IPC): Analyze aliquots via LC-MS. The starting material has an exact mass of 207.13 Da; look for the disappearance of the [M+H]⁺ 208.1 peak.

  • Troubleshooting: If the reaction stalls and starting material remains, the catalyst may be poisoned or the steric barrier is too high for the specific aryl halide 5. Verify the anhydrous nature of the solvent, or switch to a biarylphosphine ligand system (e.g., BrettPhos Pd G3) which has shown exceptional broad substrate scope for hindered anilines 5.

Protocol B: Site-Selective Electrophilic N-Sulfonylation/Acylation

Causality & Design

Direct acylation or sulfonylation of this substrate is prone to poor conversions due to the di-ortho steric shielding. However, by utilizing a non-polar, aprotic solvent like chloroform, the solubility of both the hindered ester and the electrophile is maximized without introducing competing hydrogen-bonding networks. The reaction must be maintained at exactly 30 °C with a slow dropwise addition of the electrophile (e.g., sulfonyl chloride) over 1 hour. This precise thermal control prevents localized exotherms that could lead to di-substitution or acid-catalyzed cleavage of the tert-butyl ester [[3]]().

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 10.0 g (48.3 mmol) of tert-butyl 2-amino-3-methylbenzoate in 20.0 g of anhydrous chloroform [[3]]().

  • Temperature Control: Raise and stabilize the internal temperature to exactly 30 °C using a controlled water bath.

  • Electrophile Addition: Prepare a solution of the desired sulfonyl chloride (50.7 mmol, 1.05 equiv) in 10.0 g of chloroform. Add this solution dropwise to the aniline mixture over a period of exactly 1 hour 3.

  • Maturation: Following the addition, maintain the reaction mixture at 30 °C for an additional 1 hour to ensure complete conversion 3.

  • Solvent Exchange & Neutralization: Remove the chloroform under reduced pressure (desolventizing). Add 30 g of toluene and 20 g of deionized water to the residue. Carefully add 10% sodium hydroxide (NaOH) solution dropwise until the aqueous phase reaches a pH of ~8 3.

  • Isolation: Separate the organic toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the functionalized product.

Self-Validation & Troubleshooting
  • In-Process Control (IPC): The pH adjustment step is a critical self-validating mechanism. The sulfonamide product is slightly acidic. By adjusting the pH to exactly 8, you neutralize the HCl byproduct (preventing aniline protonation and ester hydrolysis) while ensuring the sulfonamide remains protonated and partitions cleanly into the toluene layer. If the pH exceeds 10, the product may ionize and be lost to the aqueous waste.

  • Troubleshooting: If unreacted starting material is observed by TLC (R_f ~0.6 in 4:1 Hexanes/EtOAc), the electrophile may have degraded. Ensure the sulfonyl chloride is freshly titrated or distilled prior to use.

Quantitative Data & Parameter Summary

Functionalization TypeOptimal Catalyst / ReagentSolventTemp (°C)Base / AdditiveTypical YieldKey Advantage
Buchwald-Hartwig (C-N) Pd-PEPPSI-IPentCl (2 mol%)1,4-Dioxane80–100Na-BHT75–90%Accelerates reductive elimination; tolerates ester 2.
Buchwald-Hartwig (C-N) Pd₂dba₃ / BrettPhosDME90–110NaOtBu70–85%Broad substrate scope for highly hindered primary amines 5.
N-Sulfonylation Sulfonyl Chloride (1.05 eq)Chloroform3010% NaOH (Workup)>90%Suppresses di-substitution; prevents ester cleavage 3.

References

  • [2] YorkSpace. PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW. Available at:[Link]

  • [4] National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at:[Link]

  • [1] Journal of the American Chemical Society (ACS). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • [3] Google Patents. CN115181031B - Preparation method of 2-amino-5-chlorobenzoic acid derivative. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield for tert-butyl 2-amino-3-methylbenzoate synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of tert-butyl 2-amino-3-methylbenzoate. This resource is designed for researchers, medicinal chemists, and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 2-amino-3-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging esterification. The inherent steric hindrance from the ortho-methyl group and the presence of a nucleophilic amino group present unique difficulties that can lead to low yields and complex product mixtures. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tert-butyl 2-amino-3-methylbenzoate?

A1: The primary challenge is the esterification of a sterically hindered carboxylic acid with a bulky tertiary alcohol. The most prevalent methods involve:

  • Acid-Catalyzed Esterification: Direct reaction of 2-amino-3-methylbenzoic acid with tert-butanol or isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄, HClO₄). This is a traditional approach but often suffers from side reactions.

  • tert-Butylation with Di-tert-butyl dicarbonate (Boc₂O): Using Boc₂O as the tert-butyl source, often with a catalyst like DMAP, can be effective but requires careful control to avoid N-Boc protection.

  • Advanced Catalytic Methods: Newer methods utilize highly efficient and safer acid catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butyl source.[1][2] This approach significantly improves yields by addressing the poor solubility of the starting amino acid.[1][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields are the most common complaint for this synthesis. The primary culprits are typically a combination of factors:

  • Incomplete Conversion: Often due to the poor solubility of the zwitterionic 2-amino-3-methylbenzoic acid in common organic solvents.[1][3]

  • Side Reactions: The forcing conditions required for this sterically hindered esterification can promote side reactions, chiefly the acid-catalyzed dehydration of tert-butanol to isobutylene.[4]

  • Catalyst Inhibition/Deactivation: Water, a byproduct of the esterification, can dilute and deactivate the acid catalyst. The basic amino group can also neutralize a portion of the catalyst if not properly accounted for.

  • Premature Termination: Some older methods using hazardous reagents like perchloric acid are known to stall before completion, leading to inconsistent yields.[1][3]

For a detailed breakdown of solutions, please refer to the Troubleshooting Guide below.

Q3: Can the amino group interfere with the esterification reaction?

A3: Absolutely. The amino group presents two main challenges. First, as a base, it can neutralize the acid catalyst, requiring a higher catalyst loading. Second, it is a competing nucleophile that can potentially react with the tert-butyl source to form an N-tert-butyl or N-Boc protected byproduct, although this is less common under strongly acidic conditions which favor O-esterification.[5][6] Modern methods, such as the Tf₂NH-catalyzed reaction, strategically use this basicity to form a salt, which enhances solubility and protects the amine from side reactions.[1]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting material (amino acid) should be highly polar and remain at the baseline (Rf ≈ 0). The product (tert-butyl ester) is much less polar and will have a significantly higher Rf value (e.g., Rf ≈ 0.5-0.7). The disappearance of the baseline spot is a strong indicator of reaction completion. For more quantitative analysis, ¹H NMR or HPLC of an aliquot can be used.

Q5: Are there safer and more efficient alternatives to strong mineral acids like H₂SO₄ or HClO₄?

A5: Yes. The use of perchloric acid, in particular, is discouraged due to its potential explosion hazard.[1][3] A highly effective and safer alternative is bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2] It is a strong acid that is highly effective for tert-butylation and is not explosive.[1] Its use in catalytic amounts for non-amino-containing acids, or in stoichiometric amounts for amino acids (to aid solubility), has been shown to produce high yields rapidly.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions based on chemical principles.

Problem 1: Low or No Conversion of Starting Material

Your TLC or NMR analysis shows predominantly unreacted 2-amino-3-methylbenzoic acid.

  • Potential Cause 1.1: Poor Solubility of the Amino Acid

    • Scientific Rationale: 2-amino-3-methylbenzoic acid is zwitterionic and notoriously insoluble in many organic solvents, preventing it from interacting with the catalyst and tert-butyl source.[1][3] Simply heating the mixture is often insufficient.

    • Solution: Employ a strategy that enhances solubility. The Tf₂NH/tert-butyl acetate system is superior because the acid forms an ammonium salt with the substrate, breaking the zwitterionic crystal lattice and rendering it soluble in the reaction medium.[1][3]

  • Potential Cause 1.2: Inactive or Insufficient Catalyst

    • Scientific Rationale: The reaction proceeds via the formation of a tert-butyl cation, which requires a strong acid. Water, whether from reagents or produced during the reaction, will hydrolyze the cation and dilute the acid. The basicity of the substrate's amino group also consumes the catalyst.

    • Solutions:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding a dehydrating agent like anhydrous magnesium sulfate if using the tert-butanol method.[7]

      • Increase Catalyst Loading: For amino acids, a stoichiometric amount (e.g., 1.1 equivalents) of an acid like Tf₂NH is often required to both protonate the amine and catalyze the reaction.[1]

      • Use a Stronger Catalyst: If using weaker acids like p-toluenesulfonic acid (TsOH), you may see no reaction. Trifluoroacetic acid (TFA) is often too weak to efficiently generate the tert-butyl cation from sources like tert-butyl acetate.[8] A switch to H₂SO₄ or, preferably, Tf₂NH is recommended.

Problem 2: Formation of Significant Side Products

Your crude product analysis shows multiple spots on TLC or extra peaks in the NMR, leading to low isolated yield.

  • Potential Cause 2.1: Dehydration of tert-Butanol

    • Scientific Rationale: In the presence of strong acid and heat, tert-butanol readily eliminates water to form isobutylene gas.[4] This is a highly competitive and often dominant side reaction, consuming your tert-butyl source and introducing water into the system.

    • Solutions:

      • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40°C).

      • Use an Alternative tert-Butyl Source: Using isobutylene directly (bubbled through the reaction) or using tert-butyl acetate with a strong acid catalyst can circumvent the dehydration issue as the alcohol is not the primary reagent.[3]

  • Potential Cause 2.2: N-tert-Butoxycarbonylation (N-Boc Formation)

    • Scientific Rationale: This is most likely when using di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source. The amino group can attack the Boc₂O carbonyl, leading to the formation of the N-Boc protected product, which may be difficult to separate from the desired ester.

    • Solutions:

      • Optimize Reaction Conditions: When using Boc₂O, this side reaction is minimized by carefully controlling stoichiometry and temperature.

      • Choose a Different Method: If N-Boc formation is persistent, switch to a method that favors O-alkylation, such as the Tf₂NH/tert-butyl acetate system, where the amino group is protonated and non-nucleophilic.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway and the key side reactions that can lower the yield.

G SM 2-Amino-3-methylbenzoic Acid Product tert-Butyl 2-Amino- 3-methylbenzoate SM->Product Desired Esterification Side2 N-Boc Protected Product (with Boc2O) SM->Side2 Side Reaction Side3 Unreacted SM (Solubility Issue) SM->Side3 Incomplete Reaction tBuOH t-BuOH / H+ tBuOH->Product Side1 Isobutylene + H2O (Dehydration) tBuOH->Side1 Side Reaction tBuOAc t-BuOAc / Tf2NH tBuOAc->Product

Caption: Desired vs. competing reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve low-yield issues systematically.

G Start Problem: Low Yield Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Result1 Observation: Mainly Starting Material Analyze->Result1 Result2 Observation: Multiple Side Products Analyze->Result2 Cause1a Cause: Poor Solubility Result1->Cause1a Cause1b Cause: Inactive Catalyst Result1->Cause1b Cause2a Cause: t-BuOH Dehydration Result2->Cause2a Cause2b Cause: N-Boc Formation Result2->Cause2b Solution1a Solution: Use Tf2NH to form a soluble salt. Cause1a->Solution1a Solution1b Solution: Use anhydrous reagents. Increase catalyst loading. Cause1b->Solution1b Solution2a Solution: Lower reaction temp. Use t-BuOAc as source. Cause2a->Solution2a Solution2b Solution: Switch from Boc2O method to acid-catalyzed route. Cause2b->Solution2b

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis Using Tf₂NH in tert-Butyl Acetate

This modern protocol is recommended for its high efficiency, safety, and operational simplicity. It directly addresses the core issue of starting material solubility.[1][2]

Materials:

  • 2-amino-3-methylbenzoic acid

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • tert-Butyl acetate (t-BuOAc), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-3-methylbenzoic acid (1.0 equiv).

  • Add anhydrous tert-butyl acetate to create a 0.1 M solution.

  • Add bis(trifluoromethanesulfonyl)imide (1.1 equiv) portion-wise at room temperature. The suspension should become a clear, homogeneous solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure tert-butyl ester.

Protocol 2: Classical Acid-Catalyzed Esterification with tert-Butanol

This protocol represents a more traditional approach. Strict control over temperature and anhydrous conditions is critical for success.

Materials:

  • 2-amino-3-methylbenzoic acid

  • tert-Butanol (t-BuOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1.0 equiv) and anhydrous MgSO₄ (2.0 equiv) in anhydrous DCM.

  • Add tert-butanol (3.0-5.0 equiv).

  • Cool the mixture in an ice bath (0°C).

  • Slowly and carefully add concentrated sulfuric acid (1.5-2.0 equiv) dropwise, keeping the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC.

  • Once complete, cool the reaction in an ice bath and quench by the very slow addition of saturated NaHCO₃ solution until the pH of the aqueous layer is ~8.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Comparison of Methods
MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Tf₂NH Catalysis Tf₂NH, t-BuOAc>90%[1]High yield, fast, safe, solves solubility issues, mild conditions.Tf₂NH is a relatively expensive reagent.
Classical H₂SO₄ H₂SO₄, t-BuOH40-60%Inexpensive and readily available reagents.Low yield, harsh conditions, significant side reactions (dehydration), requires excess reagents.[4]
Boc₂O Method Boc₂O, DMAP50-70%Milder conditions than strong acids.Risk of N-Boc side product formation, Boc₂O is moisture-sensitive.
References
  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

  • ACS Publications. (2014). Preparation of tert-Butyl Esters via Pd-Catalyzed tert-Butoxycarbonylation of (Hetero)aryl Boronic Acid Derivatives. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • ResearchGate. (2026). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]

  • Thieme. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

Sources

Optimization

Technical Support Center: Resolving Common Impurities in tert-Butyl 2-Amino-3-Methylbenzoate Samples

Welcome to the technical support center for tert-butyl 2-amino-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-butyl 2-amino-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. By understanding the origin of these impurities and implementing the targeted purification strategies outlined below, you can ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in tert-butyl 2-amino-3-methylbenzoate samples?

A1: The most prevalent impurities typically stem from the synthetic route and subsequent degradation. These can be broadly categorized as:

  • Starting Material Residues: Unreacted 2-amino-3-methylbenzoic acid.

  • Byproducts from Synthesis: Di-tert-butylation products or isomers formed under certain reaction conditions.

  • Degradation Products:

    • Hydrolysis Products: 2-Amino-3-methylbenzoic acid, formed by the cleavage of the tert-butyl ester.

    • Oxidation Products: Nitro or nitroso derivatives resulting from the oxidation of the aromatic amino group.[1][2]

Q2: My sample of tert-butyl 2-amino-3-methylbenzoate has a lower than expected pH when dissolved. What is the likely cause?

A2: A lower pH is a strong indicator of the presence of the free acid, 2-amino-3-methylbenzoic acid. This is a common hydrolysis product. The tert-butyl ester group is known to be labile to acidic conditions.[3][4]

Q3: I observe a yellowish or brownish tint in my otherwise white solid. What could this indicate?

A3: Discoloration often suggests the presence of oxidation products. The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of colored nitro or nitroso compounds, or other complex degradation products.[5][6]

Q4: Can I use basic conditions to purify my tert-butyl 2-amino-3-methylbenzoate sample?

A4: While tert-butyl esters are generally more stable to basic conditions than other esters, they are not completely inert.[7] Strong basic conditions, especially at elevated temperatures, can lead to hydrolysis. Therefore, purification methods employing strong bases should be used with caution.

II. Troubleshooting Guide: Common Scenarios & Solutions

This section provides a structured approach to identifying and resolving specific impurity issues.

Scenario 1: Presence of Unreacted Starting Material (2-Amino-3-methylbenzoic Acid)

Symptoms:

  • Broad or additional peaks in ¹H NMR spectrum, particularly in the aromatic and carboxylic acid proton regions.

  • Tailing of the main spot on Thin Layer Chromatography (TLC).

  • Lower than expected melting point.

Root Cause Analysis: Incomplete esterification during the synthesis is the primary cause. This can be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances of reagents.

Resolution Workflow:

Caption: Workflow for removing acidic starting material.

Detailed Protocol: Mild Acid-Base Extraction

  • Dissolution: Dissolve the crude tert-butyl 2-amino-3-methylbenzoate in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move into the aqueous layer.

  • Separation: Carefully separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to yield the purified product.

  • Purity Confirmation: Re-analyze the product using TLC or ¹H NMR to confirm the absence of the starting material.

Scenario 2: Hydrolysis of the tert-Butyl Ester

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Presence of signals corresponding to 2-amino-3-methylbenzoic acid in the ¹H NMR spectrum.

  • Reduced yield of the desired product over time, especially if stored improperly.

Root Cause Analysis: The tert-butyl ester is susceptible to cleavage under acidic conditions.[4][8] Exposure to trace acids, or even prolonged storage in protic solvents, can lead to hydrolysis.

Resolution Strategy: The resolution is identical to the one described in Scenario 1 , as the impurity is the same. The key is to prevent further hydrolysis by ensuring all subsequent storage and handling are under anhydrous and neutral conditions.

Scenario 3: Oxidation of the Aromatic Amino Group

Symptoms:

  • The sample develops a yellow to brown color.

  • Complex mixture observed by LC-MS, with masses corresponding to the addition of oxygen or nitrogen-oxygen functionalities.

Root Cause Analysis: Aromatic amines can be sensitive to air and light, leading to oxidation.[6][9] The presence of trace metal impurities can also catalyze this process.

Resolution Workflow:

Caption: Purification workflow for removing oxidation products.

Detailed Protocol: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[10] The less polar tert-butyl 2-amino-3-methylbenzoate will elute before the more polar oxidation products.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

For persistent color: If the product remains colored after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

III. Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation ProvidedCommon Observations for Impurities
¹H NMR Structural confirmation and quantification of proton-bearing impurities.Starting Acid: Broad singlet for COOH. Hydrolysis: Appearance of signals for the free acid.
LC-MS Separation and mass identification of the main component and impurities.Detection of species with masses corresponding to starting materials, byproducts, or degradation products.
TLC Quick assessment of the number of components and their relative polarities.Starting Acid/Hydrolysis Product: More polar spot (lower Rf). Oxidation Products: Often colored and can be more polar.
Melting Point Indication of purity.A broad melting point range or a value lower than the literature value suggests the presence of impurities.

IV. Preventative Measures

  • Synthesis: Ensure complete reaction by monitoring with TLC or LC-MS. Use a slight excess of the tert-butylating agent.

  • Work-up: Use mild basic washes (e.g., NaHCO₃) to remove acidic impurities. Avoid strong acids.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Solvent Choice: Use anhydrous solvents for reactions and storage to minimize the risk of hydrolysis.

By following these guidelines, you can effectively identify, resolve, and prevent common impurities in your tert-butyl 2-amino-3-methylbenzoate samples, leading to more reliable and reproducible research.

V. References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. Journal of the Iranian Chemical Society, 4(3), 354-357. [Link]

  • Kawai, S., Kobayashi, K., Oshima, T., & Egami, F. (1965). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Archives of Biochemistry and Biophysics, 112(3), 537-543. [Link]

  • Van Der Veken, P., et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Google Patents. WO2007082890A1.

  • Varvounis, G., & Drouza, C. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2010(2), 1-10. [Link]

  • Kawai, S., Oshima, T., & Egami, F. (1965). ON THE OXIDATION OF RHO-AMINOBENZOATE TO RHO-NITROBENZOATE BYSTREPTOMYCES THIOLUTEUS. Biochimica et Biophysica Acta (BBA) - General Subjects, 97(2), 391-393. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7), 835-838. [Link]

  • Supplementary Information. (2020). Royal Society of Chemistry. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(7). [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 182-191. [Link]

  • Wu, Y., Sun, Y., & Sun, J. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6147-6150. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. [Link]

  • Neta, P., & Fessenden, R. W. (1974). Spectroscopic and Kinetic Properties of the Radical Zwitterion and Related Intermediates in the One-Electron Oxidation of p-Aminobenzoic Acid. Journal of the American Chemical Society, 96(8), 2351-2355. [Link]

  • Kumar, A., & Kumar, S. (2014). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. International Journal of Scientific and Research Publications, 4(9). [Link]

  • Dunford, H. B., & Hasinoff, B. B. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Journal of Biological Chemistry, 250(8), 2911-2917. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-Amino-3-methylbenzoate Stability Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the acid lability of tert-butyl 2-amino-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the acid lability of tert-butyl 2-amino-3-methylbenzoate (CAS: 756500-12-6)[1]. This compound is a highly versatile building block, but its tert-butyl ester moiety presents specific stability challenges during multi-step synthesis, particularly when orthogonal deprotection of other acid-labile groups (like N-Boc) is required[2].

This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure the structural integrity of your intermediates.

Mechanistic Causality: The "Why" Behind Acid Instability

To troubleshoot effectively, we must first understand the fundamental kinetics and thermodynamics governing the stability of tert-butyl 2-amino-3-methylbenzoate.

The cleavage of a tert-butyl ester under strongly acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl) does not proceed via standard acyl substitution. Instead, it follows a unimolecular elimination (E1) mechanism [3].

  • Protonation: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the ester[4].

  • C-O Bond Cleavage (Rate-Limiting): The alkyl C-O bond cleaves to generate a highly stable tert-butyl carbocation and the corresponding carboxylic acid (2-amino-3-methylbenzoic acid)[3].

  • Elimination / Nucleophilic Attack: The carbocation typically loses a proton to form isobutylene gas[3]. However, if the carbocation is not immediately quenched, the electron-rich aniline moiety (the 2-amino group) or the aromatic ring of the substrate can act as a nucleophile, leading to irreversible N-alkylation or Friedel-Crafts alkylation side products[5].

Mechanism SM tert-Butyl 2-amino-3-methylbenzoate Protonated Protonated Ester (Oxonium Ion) SM->Protonated Strong Acid (H+) Intermediate tert-Butyl Cation + Carboxylic Acid Protonated->Intermediate Rate-Limiting C-O Cleavage Product 2-Amino-3-methylbenzoic Acid + Isobutylene (Gas) Intermediate->Product -H+ (Elimination) SideProduct N-Alkylated / Ring-Alkylated Side Products (+56 Da) Intermediate->SideProduct Nucleophilic Attack (No Scavenger)

Mechanistic pathway of tert-butyl ester acid cleavage and potential side reactions.

Quantitative Stability Profile

When designing a synthetic route, selecting the correct acidic condition is paramount. The table below summarizes the quantitative stability and cleavage rates of tert-butyl esters versus N-Boc groups under various acidic environments[2][4][5][6].

Reagent / ConditionSolvent SystemTemp (°C)TimeEffect on tert-Butyl EsterEffect on N-Boc Group
50–95% TFA [5]Dichloromethane (DCM)20–252–5 hComplete Cleavage Complete Cleavage
4M HCl [2][7]1,4-Dioxane20–251–4 hStable (High Selectivity)Complete Cleavage
1.5 eq. H₂SO₄ [6]tert-Butyl acetate (tBuOAc)20–252–16 hStable (Equilibrium driven)Complete Cleavage
0.1 N HCl [8]Hexafluoroisopropanol (HFIP)20–25< 1 hComplete Cleavage Complete Cleavage
500 mol% ZnBr₂ [9]Dichloromethane (DCM)20–2524 hComplete Cleavage Variable / Cleaved

Troubleshooting Guides & FAQs

Q1: I am trying to deprotect an N-Boc group elsewhere on my molecule, but my tert-butyl 2-amino-3-methylbenzoate ester is also cleaving. Why is this happening, and how can I prevent it? A: Both N-Boc groups and tert-butyl esters are acid-labile, but their cleavage mechanisms differ fundamentally. Boc cleavage is driven by the irreversible thermodynamic release of CO₂ gas[6]. Conversely, tert-butyl ester cleavage is an equilibrium process dependent on the stabilization of the tert-butyl cation[4].

  • Solution: Switch your deprotection cocktail to 4M HCl in 1,4-Dioxane [2]. Dioxane is a low-polarity solvent that fails to adequately stabilize the tert-butyl cation, effectively shutting down the E1 ester cleavage pathway while still allowing the irreversible Boc deprotection to proceed[2][7]. Alternatively, using H₂SO₄ in tert-butyl acetate (tBuOAc) exploits Le Chatelier's principle; the excess tert-butyl acetate pushes the ester cleavage equilibrium backwards, preserving your ester[6].

Q2: During intentional cleavage of the tert-butyl ester using TFA, LC-MS shows a significant impurity with a mass shift of +56 Da (m/z 264.38). What is this? A: The +56 Da mass shift corresponds to the addition of a tert-butyl group. Because your substrate contains an electron-rich aniline moiety (the 2-amino group), the highly reactive tert-butyl cation generated during cleavage is acting as an electrophile, alkylating either the primary amine or the aromatic ring[5].

  • Solution: You must introduce carbocation scavengers into your cleavage cocktail. A standard mixture of TFA/DCM/Triisopropylsilane (TIS)/H₂O (45:45:5:5) will quench the carbocation before it can react with your substrate[5][10].

Q3: After successfully cleaving the ester, my yield of 2-amino-3-methylbenzoic acid is exceptionally low following aqueous workup. Where is my product? A: 2-Amino-3-methylbenzoic acid contains both a basic aniline and an acidic carboxylic acid. In aqueous solutions at near-neutral pH, it forms a highly polar zwitterion, making it highly water-soluble[11].

  • Solution: Avoid aqueous extraction entirely. Because TFA and DCM are volatile, the preferred workup is to concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA[7]. If aqueous workup is unavoidable, you must saturate the aqueous phase with NaCl and perform multiple extractions with a polar organic solvent like ethyl acetate[11].

Workflow Start Goal: Deprotect Molecule Containing t-Bu Ester Decision1 Target to Cleave? Start->Decision1 TargetBoc Cleave N-Boc (Preserve t-Bu Ester) Decision1->TargetBoc N-Boc TargetTbu Cleave t-Bu Ester (Yield Carboxylic Acid) Decision1->TargetTbu t-Bu Ester MethodBoc Use 4M HCl in Dioxane or H2SO4 in tBuOAc TargetBoc->MethodBoc MethodTbu Use TFA/DCM (1:1) + Scavengers (TIS/H2O) TargetTbu->MethodTbu CheckSide Side Products Detected? (e.g., +56 Da) MethodTbu->CheckSide FixSide Increase Scavenger Conc. (TIS, Phenol) CheckSide->FixSide Yes Workup Evaporate Volatiles Avoid Aqueous Extraction CheckSide->Workup No FixSide->Workup

Troubleshooting workflow for selective deprotection and cleavage optimization.

Validated Experimental Protocols

Protocol A: Selective N-Boc Deprotection (Preserving the tert-Butyl Ester)

This protocol utilizes the kinetic and solvent-polarity differences to selectively remove a Boc group without cleaving the tert-butyl 2-amino-3-methylbenzoate moiety[2][7].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected substrate (1.0 equiv, approx. 1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (5 mL)[2][7].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation[2].

  • Reagent Addition: Dropwise, add a commercially available solution of 4M HCl in 1,4-dioxane (2.0 mL, 8.0 equiv)[7].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1 to 4 hours[2][7].

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the[M-100+H]+ mass (loss of Boc). The tert-butyl ester mass should remain intact.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine. Filter and dry under high vacuum[2][7].

Protocol B: Complete Cleavage of the tert-Butyl Ester (Yielding the Carboxylic Acid)

This protocol ensures complete cleavage of the ester while preventing +56 Da alkylation side reactions on the 2-amino group[5][11].

  • Preparation: Dissolve tert-butyl 2-amino-3-methylbenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) to create a 0.2 M solution[11].

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.1 equiv) and deionized water (0.1 equiv) to the solution. Causality Note: TIS acts as a hydride donor to irreversibly quench the tert-butyl cation, while water acts as a competitive nucleophile[5].

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) so that the final solvent ratio is approximately 50% TFA in DCM[5].

  • Reaction: Stir the mixture at room temperature for 2–5 hours[5].

  • Validation (Self-Validating Step): Monitor via LC-MS. The starting material peak (m/z 208.27) will disappear, replaced by the highly polar product peak (m/z 152.16). Ensure no peak at m/z 264.38 (+56 Da) is present[5].

  • Workup: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator[11]. Co-evaporate the crude residue 3 times with toluene (10 mL) to azeotropically remove all trace TFA[7]. Do not perform an aqueous extraction to avoid losing the zwitterionic product[11].

References

  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide Source: Benchchem URL
  • tert-Butyl 2-amino-3-methylbenzoate | 756500-12-6 Source: Appchem URL
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions Source: Benchchem URL
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: ACS Publications URL
  • Cleavage of the tert-butyl ester without affecting other functional groups Source: Benchchem URL
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCIPR URL
  • Brønsted Acid–Lewis Acid Induced Final Deprotection/Peptide Resin Cleavage Source: ACS Publications URL
  • New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol Source: PubMed URL
  • Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Derivatives Source: Benchchem URL
  • Selective deprotection of Boc amines in the presence of other protecting groups Source: Benchchem URL
  • Deprotection of N-tert-Butoxycarbonyl (Boc)

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-Amino-3-Methylbenzoate

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-3-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-3-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into safely scaling this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and safe process.

Synthesis Pathway Overview

The synthesis of tert-butyl 2-amino-3-methylbenzoate from 2-amino-3-methylbenzoic acid presents a key challenge: selective esterification of the carboxylic acid in the presence of a nucleophilic amino group. Direct Fischer esterification with tert-butanol is generally inefficient due to steric hindrance. A more reliable approach involves activating the carboxylic acid or using a potent tert-butylating agent.

A modern and highly efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (t-BuOAc) serving as both the tert-butyl source and solvent.[1] This approach is notable for its mild conditions and high yields, making it a strong candidate for scale-up.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation Start 2-Amino-3-methylbenzoic Acid Reagents t-BuOAc (Solvent & Reagent) Tf₂NH (Catalyst) Reaction Stir at Room Temperature Reagents->Reaction Combine & Mix Workup Aqueous Wash (e.g., NaHCO₃ solution) Reaction->Workup Quench Purification Recrystallization or Column Chromatography Workup->Purification Product tert-Butyl 2-Amino-3-methylbenzoate Purification->Product Troubleshooting_Logic start Problem Detected low_yield Low Yield Incomplete Conversion start->low_yield side_products Side Products Dimerization start->side_products purification_issue Purification Issues Oily Product start->purification_issue solution_yield Check Reagent Purity & Dryness Increase Catalyst Loading Slightly Improve Agitation low_yield->solution_yield Cause? solution_side_products Maintain Room Temperature Monitor for Exotherm Controlled Catalyst Addition side_products->solution_side_products Cause? solution_purification Optimize Aqueous Workup Recrystallization Solvent Screen Utilize Column Chromatography purification_issue->solution_purification Cause? Safety_Decision_Tree start Temperature Rise Detected (Cooling Failure) check_rate Is Temperature Rise > 5°C/min? start->check_rate action_slow Action: 1. Stop Reagent Addition 2. Prepare Quench Solution 3. Notify Supervisor check_rate->action_slow No action_fast Action: 1. Initiate Emergency Stop 2. Add Quench Solution Immediately 3. Evacuate Area check_rate->action_fast Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of Tert-butyl 2-amino-3-methylbenzoate

This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl 2-amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl 2-amino-3-methylbenzoate. We will navigate the critical decisions in method development, compare viable alternatives with supporting data, and execute a rigorous validation protocol grounded in the latest regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This principle, mandated by regulatory bodies like the FDA and EMA through the International Council for Harmonisation (ICH) guidelines, ensures the reliability, consistency, and accuracy of analytical data, which is the bedrock of quality control in pharmaceutical development[4][5][6].

Part 1: Foundational Method Development: A Comparative Approach

Before validation can begin, a robust and reliable analytical method must be developed. This process is not arbitrary; it is a systematic investigation of parameters to achieve the desired separation and detection, a concept now formalized in the ICH Q14 guideline on Analytical Procedure Development[7][8]. Our analyte, tert-butyl 2-amino-3-methylbenzoate, is a non-polar, UV-active molecule, making reversed-phase HPLC with UV detection the logical starting point[9].

Analyte Characteristics & Initial Considerations
  • Structure: The molecule contains a benzene ring, making it an excellent chromophore for UV detection.

  • Polarity: The presence of the tert-butyl ester and methyl groups renders the molecule relatively non-polar, making it well-suited for retention on reversed-phase columns like C18 or C8.

  • Solubility: Expected to be soluble in common organic solvents such as acetonitrile and methanol.

Experimental Workflow: Method Development and Validation

The overall process follows a logical sequence from understanding the analyte to full validation and ongoing monitoring.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (UV, Polarity, pKa) Column Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Optimization (ACN/Water, pH, Gradient) Column->MobilePhase Detection Detector Wavelength Selection MobilePhase->Detection Optimized Final Optimized Method Detection->Optimized Specificity Specificity & Forced Degradation Optimized->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: Workflow from initial method development to final validation report.

Comparison 1: Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor for achieving separation. The goal is to find a stationary phase that provides adequate retention, good peak symmetry, and resolution from potential impurities and degradants. We compared two common reversed-phase columns: a standard C18 (non-polar aliphatic phase) and a Phenyl-Hexyl (aromatic and aliphatic phase), which can offer alternative selectivity for aromatic compounds.

Table 1: Comparative Performance of HPLC Columns

ParameterColumn A: Standard C18 (4.6 x 150 mm, 5 µm)Column B: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Rationale & Conclusion
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)Identical mobile phase used for direct comparison.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Retention Time (t_R) 5.8 min6.5 minThe Phenyl-Hexyl column shows slightly more retention due to potential π-π interactions with the analyte's benzene ring.
Tailing Factor (T_f) 1.11.05Both columns provide excellent peak symmetry (ideal T_f = 1.0). The Phenyl-Hexyl is marginally better.
Resolution (R_s) 2.1 (from Impurity X)2.8 (from Impurity X)The Phenyl-Hexyl column provides significantly better resolution from a known process impurity, making it the superior choice for a stability-indicating method.
Comparison 2: Mobile Phase Organic Modifier

We evaluated Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier. While both are common in reversed-phase HPLC, they can offer different selectivities and practical advantages.

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at lower wavelengths.

  • Methanol: Can alter elution order (selectivity) compared to ACN and is sometimes more effective at dissolving certain buffers.

In our screening, ACN provided sharper peaks and a more stable baseline. Therefore, ACN was chosen as the organic modifier for the mobile phase.

Optimized Chromatographic Conditions

Based on the comparative studies, the following method was established and taken forward for validation:

ParameterCondition
Instrument Agilent 1100/1200 Series HPLC or equivalent with DAD/PDA Detector
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the process of providing documented evidence that the analytical procedure is fit for its intended purpose[1][3]. The following experiments were designed based on the ICH Q2(R2) guideline[1][4].

Specificity (including Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6][10][11]. A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products[12][13].

Experimental Protocol:

  • Prepare Samples:

    • Blank (diluent only).

    • Placebo (formulation matrix without API, if applicable).

    • Reference Standard of tert-butyl 2-amino-3-methylbenzoate.

    • Spiked Sample (Reference Standard + known impurities).

  • Forced Degradation: Expose the analyte to stress conditions to intentionally produce degradation products[14].

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze all samples using the optimized HPLC method. Use a Photodiode Array (PDA) detector to perform peak purity analysis on the analyte peak in all stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution from any degradant, impurity, or placebo component.

  • Resolution (R_s) between the analyte and the closest eluting peak must be > 2.0.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating spectral homogeneity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[2][11].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by serial dilution, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity Study Results

Concentration (µg/mL)Mean Peak Area (n=3)
50452,150
75678,320
100901,550
1251,128,900
1501,355,400

Acceptance Criteria:

  • Correlation Coefficient (r²): Must be ≥ 0.999.

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

  • Residuals: The data points should be randomly scattered around the regression line.

  • Result: r² = 0.9998, confirming excellent linearity.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value[6]. It is typically determined by spike recovery, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated.

Experimental Protocol:

  • Prepare a placebo (blank) sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Spike Recovery) Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.

Precision

Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[6]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Calculate the mean, standard deviation, and RSD for each set and for the combined data.

Table 4: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay Value (%) 99.8%100.1%
RSD (%) 0.45%0.52%
Overall Mean (n=12) \multicolumn{2}{c}{99.95%}
Overall RSD (n=12) \multicolumn{2}{c}{0.61%}

Acceptance Criteria:

  • The RSD for repeatability (n=6) should be ≤ 1.0%.

  • The overall RSD for intermediate precision (n=12) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[2].

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[2].

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by injecting six replicates at the proposed LOQ concentration and verifying that the precision (RSD) and accuracy are acceptable.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with RSD ≤ 10% and recovery between 80-120%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters[10]. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Assess the impact on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must still pass.

  • The changes should not significantly impact the quantitative results (e.g., assay value should remain within ± 2.0% of the initial value).

Relationship Between Validation Parameters

The validation parameters are not independent; they are interconnected and collectively demonstrate the method's suitability.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ defines quantitation suitability Precision Precision Precision->Range Precision->Accuracy Precision->LOQ defines quantitation suitability LOQ->Range

Caption: Interdependence of key HPLC validation parameters.

Conclusion

This guide demonstrates a systematic, comparative approach to developing and validating a stability-indicating HPLC method for tert-butyl 2-amino-3-methylbenzoate. By comparing critical parameters like the stationary phase and grounding the validation protocol in the causality-driven framework of ICH Q2(R2), we have established a method that is not only compliant but also scientifically sound and robust for its intended purpose in a regulated laboratory environment. The provided data tables and workflows serve as a practical template for researchers and scientists engaged in similar analytical development and validation tasks.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][1]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][10]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link][9]

  • Title: Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link][12]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link][13]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link][15]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][16]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][2]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][6]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link][14]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][17]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link][7]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link][18]

  • Title: PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link][19]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][20]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link][8]

Sources

Comparative

A Head-to-Head Comparison of Tert-Butyl and Benzyl Protecting Groups for 2-Amino-3-methylbenzoate

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth, objective compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 2-amino-3-methylbenzoate. We will delve into the nuances of their chemical properties, stability, and deprotection strategies, supported by experimental data and established protocols, to empower you in making informed decisions for your synthetic routes.

The strategic use of protecting groups allows for the precise control of reactivity at specific sites within a molecule, preventing undesired side reactions. This is particularly crucial in complex syntheses, such as those encountered in pharmaceutical development. The concept of orthogonality, where one protecting group can be selectively removed in the presence of another, is a powerful tool in this regard. Both Boc and Cbz protecting groups are fundamental to orthogonal strategies in modern organic synthesis.

At a Glance: Key Chemical and Physical Properties

A comparative overview of the fundamental properties of the Boc and Cbz protecting groups provides a foundational understanding of their distinct characteristics.

PropertyTert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Structure tBu-O-(C=O)-Bn-O-(C=O)-
General Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Stable under many acidic and basic conditions.
Lability Labile to strong acids.Labile to catalytic hydrogenolysis and strong acids.

The Synthetic Pathway: Protection of 2-Amino-3-methylbenzoate

The introduction of both Boc and Cbz groups onto the amine of 2-amino-3-methylbenzoate is generally efficient and high-yielding.

Synthesis of Tert-Butyl 2-Amino-3-methylbenzoate

The most common and effective reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds smoothly under basic conditions.

Experimental Protocol: Boc Protection

  • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, for example sodium carbonate, to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature for a specified duration, typically several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Synthesis of Benzyl 2-Amino-3-methylbenzoate

The Cbz group is typically introduced using benzyl chloroformate (CbzCl) under basic conditions.

Experimental Protocol: Cbz Protection

  • Dissolve 2-amino-3-methylbenzoate in a suitable solvent, such as a mixture of an organic solvent and water.

  • Add a base, such as sodium bicarbonate or sodium carbonate, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzyl chloroformate (CbzCl) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Cbz-protected product.

Stability Profile: A Tale of Two Sensitivities

The core difference between the Boc and Cbz protecting groups lies in their stability under various reaction conditions. This distinction is the foundation of their orthogonal application in synthesis.

  • Boc Group: The tert-butyl carbamate is renowned for its stability in the presence of bases, nucleophiles, and reducing agents, including catalytic hydrogenation conditions. This robustness makes it an ideal choice when subsequent synthetic steps involve these types of reagents. However, the Boc group is readily cleaved under acidic conditions.

  • Cbz Group: Conversely, the benzyl carbamate is generally stable to a range of acidic and basic conditions. Its primary lability is towards catalytic hydrogenolysis. This makes it suitable for synthetic routes where acidic or basic reactions are necessary, but hydrogenation would be detrimental to other functional groups.

The following diagram illustrates the orthogonal relationship between Boc and Cbz protecting groups.

G Molecule Molecule with Boc and Cbz protected amines Acid Acidic Conditions Molecule->Acid Selective Deprotection Hydrogenolysis Catalytic Hydrogenolysis Molecule->Hydrogenolysis Selective Deprotection Boc_Removed Boc group removed Acid->Boc_Removed Cbz_Removed Cbz group removed Hydrogenolysis->Cbz_Removed

Validation

A Comparative Analysis of the Mass Spectrometric Fragmentation of tert-Butyl 2-Amino-3-Methylbenzoate

An In-Depth Technical Guide In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is intrinsic to a molecule's specific architecture. This guide provides a detailed, predictive analysis of the mass spectrometric behavior of tert-butyl 2-amino-3-methylbenzoate, a compound representative of substituted anthranilate esters used as versatile synthetic intermediates.

While direct experimental spectra for this specific molecule are not widely published, a robust and reliable fragmentation pattern can be constructed from first principles and by drawing comparisons with structurally related analogs. This document is designed for researchers and drug development professionals, offering a deep dive into the causality behind the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore how the interplay between the tert-butyl ester, the aromatic core, and the unique ortho relationship of the amino and methyl substituents dictates the molecule's fate in the mass spectrometer.

Foundational Principles: Deconstructing the Analyte

The fragmentation of tert-butyl 2-amino-3-methylbenzoate is not governed by a single factor but by the synergistic influence of its three key structural motifs: the tert-butyl ester, the aromatic ring, and the ortho-substituted amino group. Understanding the characteristic fragmentation of each is essential to interpreting the complete mass spectrum.

The Dominance of the tert-Butyl Group

The tert-butyl group is notorious in mass spectrometry for its tendency to stabilize a positive charge. Upon ionization, the C-O bond of the ester is prone to cleavage, leading to the formation of a highly stable tert-butyl carbocation (C₄H₉⁺). This species, with a mass-to-charge ratio (m/z) of 57, is often the most intense peak, or base peak, in the electron ionization (EI) spectra of tert-butyl-containing compounds.[1] This fragmentation is driven by the exceptional stability of the tertiary carbocation.

The Aromatic Ester Core

Aromatic systems provide significant stability to the molecular ion, meaning the unfragmented radical cation is typically prominent in EI spectra.[2][3] Common fragmentation pathways for aromatic esters include α-cleavage, which involves the loss of the alkoxy group (in this case, •O-tBu) to form a stable acylium ion.[2]

The "Ortho Effect"

The spatial proximity of the amino (-NH₂) and ester groups on the benzene ring is the most mechanistically intriguing aspect of this molecule. In mass spectrometry, such 1,2-disubstituted aromatic compounds often exhibit unique fragmentation pathways not seen in their meta or para isomers—a phenomenon known as the "ortho effect".[4][5] This effect is driven by intramolecular interactions, such as hydrogen rearrangements between the adjacent functional groups, which can facilitate the loss of stable neutral molecules like water or, in this case, tert-butanol.[5]

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (70 eV) imparts significant internal energy into the molecule, leading to the formation of a radical cation (M⁺•) and inducing extensive fragmentation. The molecular weight of tert-butyl 2-amino-3-methylbenzoate is 207.28 g/mol , so we expect the molecular ion peak [M]⁺• at m/z 207.

The primary fragmentation pathways are predicted as follows:

  • Pathway A: Loss of a Methyl Radical. A minor initial fragmentation may involve the loss of a methyl radical (•CH₃) from the tert-butyl group or the aromatic ring, leading to an ion at m/z 192 .

  • Pathway B: Formation of the tert-Butyl Cation. Cleavage of the ester C-O bond results in the formation of the highly stable tert-butyl cation at m/z 57 . Due to its stability, this is predicted to be the base peak of the spectrum. The other fragment, the 2-amino-3-methylbenzoyl radical, would likely not be observed.

  • Pathway C: McLafferty-type Rearrangement & Loss of Isobutene. The radical cation can undergo a rearrangement where a hydrogen atom is transferred to the carbonyl oxygen, followed by the elimination of a neutral isobutene molecule (C₄H₈, 56 Da). This is a classic fragmentation for esters. This pathway yields the radical cation of 2-amino-3-methylbenzoic acid at m/z 151 .

  • Pathway D: α-Cleavage. Homolytic cleavage of the O-tBu bond results in the loss of a tert-butoxy radical (•OC(CH₃)₃, 73 Da), producing the 2-amino-3-methylbenzoyl cation at m/z 134 .

  • Pathway E: The "Ortho Effect" - Loss of tert-Butanol. Through the interaction of the ortho-amino group, a hydrogen atom can be transferred to the ester, facilitating the elimination of a neutral tert-butanol molecule (C₄H₉OH, 74 Da). This would produce a highly characteristic ion at m/z 133 . The presence of this ion would be a strong indicator of the ortho substitution pattern.[4][5]

Predicted EI-MS Fragmentation Diagram

EI_Fragmentation M tert-Butyl 2-amino-3-methylbenzoate [M]⁺• m/z 207 frag192 [M - CH₃]⁺ m/z 192 M->frag192 - •CH₃ frag151 [M - C₄H₈]⁺• (Loss of Isobutene) m/z 151 M->frag151 - C₄H₈ frag134 [M - •OC₄H₉]⁺ (α-Cleavage) m/z 134 M->frag134 - •OC₄H₉ frag133 [M - C₄H₉OH]⁺ (Ortho Effect) m/z 133 M->frag133 - C₄H₉OH frag57 [C₄H₉]⁺ (tert-Butyl Cation) BASE PEAK m/z 57 M->frag57 C-O Cleavage

Caption: Predicted EI-MS fragmentation of tert-butyl 2-amino-3-methylbenzoate.

Summary of Key Predicted EI-MS Ions
m/zProposed IonFragmentation PathwayPredicted Relative Abundance
207[M]⁺• (Molecular Ion)-Moderate
192[M - CH₃]⁺Loss of methyl radicalLow
151[M - C₄H₈]⁺•McLafferty-type RearrangementHigh
134[M - OC₄H₉]⁺α-CleavageModerate
133[M - C₄H₉OH]⁺"Ortho Effect" RearrangementModerate to High
57[C₄H₉]⁺Formation of tert-butyl cationVery High (Base Peak)

Predicted Fragmentation under ESI-MS/MS

Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, at m/z 208. The amino group is the most likely site of protonation due to its higher basicity compared to the ester carbonyl. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of this even-electron ion will proceed differently from the odd-electron radical cation formed in EI.

  • Pathway F: Loss of Isobutene. This is the most common and facile fragmentation pathway for protonated tert-butyl esters. It involves the elimination of a neutral isobutene molecule (56 Da) to generate the protonated 2-amino-3-methylbenzoic acid at m/z 152 . This is often the most abundant fragment ion in the CID spectrum.[6]

  • Pathway G: Loss of tert-Butanol. Similar to the "ortho effect" in EI, the protonated molecule can rearrange to eliminate a neutral tert-butanol molecule (74 Da), yielding an ion at m/z 134 . This pathway is diagnostic for the ortho-amino ester structure.[5]

  • Pathway H: Subsequent Fragmentation. The m/z 152 ion (protonated 2-amino-3-methylbenzoic acid) can further fragment by losing water (H₂O, 18 Da) to yield an ion at m/z 134 , or by losing carbon monoxide (CO, 28 Da) to form an ion at m/z 124 .

Predicted ESI-MS/MS Fragmentation Diagramdot

ESI_Fragmentation MH [M+H]⁺ m/z 208 frag152 [M+H - C₄H₈]⁺ (Loss of Isobutene) m/z 152 MH->frag152 - C₄H₈ frag134_esi [M+H - C₄H₉OH]⁺ (Loss of tert-Butanol) m/z 134 MH->frag134_esi - C₄H₉OH frag134_co [m/z 152 - H₂O]⁺ m/z 134 frag152->frag134_co - H₂O frag124 [m/z 152 - CO]⁺ m/z 124 frag152->frag124 - CO

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-amino-3-methylbenzoate proper disposal procedures

Proper handling and disposal of specialized chemical building blocks are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. tert-Butyl 2-amino-3-methylbenzoate is an anthrani...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of specialized chemical building blocks are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. tert-Butyl 2-amino-3-methylbenzoate is an anthranilic acid derivative widely utilized in drug development and organic synthesis. Due to its specific functional groups—an aromatic amine and a lipophilic tert-butyl ester—it requires precise logistical and safety protocols to mitigate exposure risks and prevent environmental contamination.

This guide provides an authoritative, step-by-step operational framework for the safe handling, emergency spill response, and regulatory-compliant disposal of tert-Butyl 2-amino-3-methylbenzoate.

Chemical Identity & Hazard Profile

To design an effective disposal and handling strategy, it is essential to understand the physical and chemical properties of the substance. The lipophilic nature of the tert-butyl ester enhances the molecule's ability to permeate biological membranes, while the aromatic amine presents specific toxicological and environmental challenges.

Table 1: Chemical Identity & Quantitative Properties

PropertyValue / Description
Chemical Name tert-Butyl 2-amino-3-methylbenzoate
CAS Number 756500-12-6 [1]
Molecular Formula C12H17NO2 [2]
Molecular Weight 207.27 g/mol [2]
Physical State Solid (Powder/Crystals)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335) [3], [4]
Mechanistic Toxicology & Environmental Impact

Aromatic amines can undergo metabolic activation via N-hydroxylation in biological systems, leading to reactive intermediates. While tert-Butyl 2-amino-3-methylbenzoate is not classified as acutely lethal, repeated exposure can cause sensitization. Environmentally, aromatic amines are persistent in aquatic ecosystems and can disrupt microbial communities in wastewater treatment facilities [5]. Therefore, this compound must never be disposed of down the drain or in standard municipal trash.

Operational Handling & Safety Protocols

To prevent accidental exposure, strict adherence to engineering controls and Personal Protective Equipment (PPE) is mandatory. The lipophilicity of the tert-butyl group means the compound can rapidly penetrate standard latex; therefore, nitrile or neoprene must be used [5].

Table 2: Required Personal Protective Equipment (PPE)

Protection AreaSpecificationCausality / Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness)Prevents dermal absorption of lipophilic esters.
Eye Protection Chemical safety goggles (EN166/NIOSH)Protects against airborne crystalline dust and severe eye irritation.
Respiratory N95 or P100 particulate respiratorRequired only if handling bulk powders outside a fume hood to prevent inhalation of irritating dust.
Body Protection Flame-resistant lab coatProtects against static discharge when handling dry organic powders.

Proper Waste Segregation & Disposal Procedures

Under United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, tert-Butyl 2-amino-3-methylbenzoate is not a P-listed (acutely toxic) waste, but it must be managed as a general hazardous organic waste [6].

The Causality of Incineration: The mandated disposal method is high-temperature incineration. Thermal destruction (>1000°C) completely breaks the C-C and C-N bonds of the aromatic ring. Because the molecule contains nitrogen, combustion will generate nitrogen oxides (NOx). Consequently, the waste must be routed to a commercial incinerator equipped with NOx scrubbing technology to prevent environmental acidification [6].

DisposalWorkflow Start tert-Butyl 2-amino-3-methylbenzoate Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Packaging Contaminated Packaging Start->Packaging Solid_Bin Halogen-Free Organic Solid Bin Solid->Solid_Bin Transfer Liquid_Bin Halogen-Free Organic Solvent Bin Liquid->Liquid_Bin Funnel & Cap Pack_Bin Hazardous Solid Waste Bin Packaging->Pack_Bin Do not rinse Incineration High-Temperature Incineration with NOx Scrubbing Solid_Bin->Incineration Liquid_Bin->Incineration Pack_Bin->Incineration

Caption: Workflow for the segregation and disposal of tert-Butyl 2-amino-3-methylbenzoate waste.

Self-Validating Protocol: Routine Laboratory Disposal
  • Segregation: Separate waste into "Halogen-Free Organic Solids" or "Halogen-Free Organic Liquids." Do not mix with strong oxidizers or acids.

    • Validation Step: Check the institutional waste log attached to the bin to verify no incompatible chemicals (e.g., concentrated nitric acid) are present.

  • Transfer: Use non-sparking spatulas to transfer solid waste into a compatible, sealable polyethylene or glass container.

    • Validation Step: Weigh the container before and after addition to log the exact mass of the chemical waste for the RCRA manifest.

  • Primary Container Management: Empty chemical storage containers must be treated as hazardous waste unless they are triple-rinsed [7]. However, for highly persistent organic solids, it is safer and more efficient to dispose of the un-rinsed contaminated packaging directly into the solid hazardous waste bin [5].

    • Validation Step: Visually inspect the container. If disposing of it as "RCRA empty," it must have zero visible crystalline residue. If residue exists, route it to incineration.

  • Labeling: Securely attach a hazardous waste label detailing the full chemical name (no abbreviations), hazards (Irritant), and accumulation start date.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate containment is required to prevent aerosolization of the powder and subsequent inhalation.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Clean Decontaminate Area (Soap & Water/Solvent) Collect->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Caption: Step-by-step emergency response pathway for chemical spills.

Self-Validating Protocol: Spill Decontamination
  • Containment: If the material is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., silica gel, sand, or a universal binder) [3]. If it is a dry powder, gently cover it with damp paper towels to prevent dust generation.

    • Validation Step: Ensure the perimeter of the containment barrier is completely dry and stable before proceeding.

  • Collection: Use a non-sparking scoop to collect the absorbent/powder mixture. Place the collected material into a heavy-duty hazardous waste bag or a sealable plastic pail.

    • Validation Step: Perform a visual sweep; no visible powder or slurry should remain on the primary surface.

  • Surface Decontamination: Wash the affected area with a solvent capable of dissolving the lipophilic ester (e.g., a small amount of ethanol or isopropanol), followed by thorough washing with soap and water.

    • Validation Step: Wipe the decontaminated area with a clean, dry white laboratory wipe. The wipe must remain completely clean, indicating total removal of the chemical residue.

  • Waste Transfer: Seal the waste container, apply a hazardous waste label, and contact your Environmental Health and Safety (EHS) department for pickup.

References

  • Bidepharm. "CAS:756500-12-6, tert-Butyl 2-amino-3-methylbenzoate." Bidepharm.
  • Amaybio. "Tert-butyl 2-amino-3-methylbenzoate - CAS:756500-12-6." Amaybio.
  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." HKUST.
  • State of Utah. "DERR-2025-007310 - Laserfiche WebLink." Utah.gov.
  • Fisher Scientific. "SAFETY DATA SHEET - Ethyl anthranilate." Fisher Scientific.
  • CDH Fine Chemical. "ETHYL ANTHRANILATE MATERIAL SAFETY DATA SHEET." CDH Fine Chemical.
  • Indenta Chemicals. "Material Safety Data Sheet Methyl anthranilate." Indenta Chemicals.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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tert-Butyl 2-amino-3-methylbenzoate
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Reactant of Route 2
tert-Butyl 2-amino-3-methylbenzoate
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